Ac-Phe-Thiaphe-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRMREOJJGMRIJ-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148774 | |
| Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108906-59-8 | |
| Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108906598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl-L-phenylalanyl-L-3-thiaphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ac-Phe-Thiaphe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-L-phenylalanyl-L-thiophenylalanine (Ac-Phe-Thiaphe-OH), a dipeptide mimetic substrate for carboxypeptidase A. The methodologies outlined below are based on established principles of solid-phase peptide synthesis and chromatographic purification techniques, offering a practical framework for its preparation in a laboratory setting.
Introduction
This compound is a synthetic dipeptide with a molecular weight of 372.45 g/mol and the chemical formula C19H20N2O4S[1]. It serves as a valuable tool in biochemical assays, particularly in the study of carboxypeptidase A activity. The incorporation of thiophenylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring, can offer unique chemical properties and interactions within enzyme active sites. This guide details a robust methodology for its chemical synthesis and subsequent purification to achieve a high degree of purity suitable for research applications.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This approach allows for the stepwise addition of amino acids on a solid support, facilitating the purification process by simple filtration after each reaction step.
Experimental Protocol: Solid-Phase Synthesis
A plausible synthetic route involves the use of a pre-loaded Fmoc-Thiaphe-Wang resin. The synthesis proceeds with the deprotection of the Fmoc group, followed by the coupling of Fmoc-Phe-OH, and subsequent N-terminal acetylation before cleavage from the resin.
Table 1: Reagents and Materials for Solid-Phase Synthesis
| Reagent/Material | Purpose |
| Fmoc-Thiaphe-Wang Resin | Solid support and first amino acid |
| Piperidine (20% in DMF) | Fmoc deprotection |
| Fmoc-Phe-OH | Second amino acid |
| HBTU/HOBt | Coupling activators |
| DIPEA | Activation base |
| Acetic Anhydride | N-terminal acetylation |
| DMF (N,N-Dimethylformamide) | Solvent |
| DCM (Dichloromethane) | Solvent/Washing |
| TFA/TIS/H2O (95:2.5:2.5) | Cleavage cocktail |
Detailed Synthesis Steps:
-
Resin Swelling: The Fmoc-Thiaphe-Wang resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the Thiaphenylalanine residue. The resin is then washed thoroughly with DMF and DCM.
-
Phenylalanine Coupling: Fmoc-Phe-OH is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction can be monitored by a Kaiser test. The resin is then washed with DMF and DCM.
-
Fmoc Deprotection: The Fmoc group from the newly coupled Phenylalanine is removed using 20% piperidine in DMF as described in step 2.
-
N-terminal Acetylation: The deprotected N-terminus of the dipeptide is acetylated using a solution of acetic anhydride and DIPEA in DMF for 1 hour.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether to remove scavengers and by-products.
-
Drying: The crude peptide pellet is dried under vacuum.
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Purification of this compound
The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
Experimental Protocol: RP-HPLC Purification
Table 2: RP-HPLC Purification Parameters
| Parameter | Specification |
| Column | C18 silica column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 220 nm and 254 nm |
Detailed Purification Steps:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.
-
HPLC Separation: The dissolved crude peptide is injected onto the C18 column. The gradient of acetonitrile is used to elute the peptide from the column.
-
Fraction Collection: Fractions are collected based on the UV chromatogram peaks. The peak corresponding to the desired product is collected.
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.
Purification and Analysis Workflow Diagram
Caption: Purification and analysis workflow for this compound.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Analytical RP-HPLC: To determine the final purity.
Table 3: Expected Synthesis and Purification Results
| Parameter | Expected Value |
| Crude Yield | 70-85% |
| Purity after HPLC | >95%[1] |
| Final Yield after Purification | 30-50% |
| Appearance | White to off-white lyophilized powder |
| Storage | Shipped at 4°C. Store at -20°C for one year[1]. |
Conclusion
The synthesis and purification of this compound can be reliably performed using the methodologies described in this guide. The combination of Fmoc-based solid-phase peptide synthesis and RP-HPLC purification provides a robust pathway to obtaining this valuable dipeptide mimetic in high purity for research and development applications. Careful execution of each step and diligent in-process monitoring are key to achieving successful outcomes.
References
An In-depth Technical Guide to Ac-Phe-Thiaphe-OH: Properties, and Applications in Carboxypeptidase A Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (Ac-Phe-Thiaphe-OH). This chromogenic dipeptide mimetic is a key substrate for the sensitive and specific assay of Carboxypeptidase A (CPA) activity. This document details its known physicochemical properties, provides a detailed experimental protocol for its use in enzymatic assays, and includes visualizations of its structure and the experimental workflow.
Introduction
N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine, commonly abbreviated as this compound, is a synthetic dipeptide analog that serves as a highly specific substrate for metallocarboxypeptidases, particularly Carboxypeptidase A (CPA). Its unique structure, incorporating a thiophene ring in place of the phenyl ring of a second phenylalanine residue, allows for a convenient colorimetric assay of CPA activity. Upon enzymatic cleavage of the peptide bond, a thiol-containing product is released, which can be detected using reagents such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), resulting in a measurable color change. This property makes this compound an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays related to CPA activity.
Chemical Properties and Structure
This compound is a modified dipeptide with a molecular formula of C19H20N2O4S and a molecular weight of 372.45 g/mol .[1] Its structure consists of an N-terminally acetylated L-phenylalanine residue linked to an L-3-thiaphenylalanine residue. The thiaphenylalanine contains a thiophene ring, which is the key to its utility in chromogenic assays.
Physicochemical Data
While detailed experimental data on the physical properties of this compound are not extensively published, the following table summarizes the available information. For comparison, data for the related compound N-Acetyl-L-phenylalanine is also included.
| Property | This compound | N-Acetyl-L-phenylalanine |
| Molecular Formula | C19H20N2O4S | C11H13NO3 |
| Molecular Weight | 372.45 g/mol [1] | 207.23 g/mol |
| CAS Number | 108906-59-8 | 2018-61-3 |
| Appearance | Not specified (likely a solid) | White to off-white fine crystalline powder or needles |
| Melting Point | Not specified | 171-173 °C |
| Solubility | Soluble in DMSO (e.g., 10 mM stock) | Soluble in methanol, acetone, and ethanol (20 mg/ml) |
| Purity | > 95%[1] | ≥98.5 to ≤101.5% |
| Storage | Shipped at 4°C. Store at -20°C for one year.[1] | Sealed in dry, Room Temperature |
Chemical Structure
The chemical structure of this compound is visualized in the diagram below.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is primarily used as a chromogenic substrate for measuring the enzymatic activity of Carboxypeptidase A1 (CPA1) and Carboxypeptidase A4 (CPA4). The following is a detailed protocol adapted from procedures provided by R&D Systems and Novus Biologicals.
Enzymatic Assay for Carboxypeptidase A1/A4 Activity
This protocol outlines the materials and steps required to measure CPA1/A4 activity using this compound.
Materials:
-
Assay Buffer: 50 mM Tris, 0.15 M NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
Recombinant Human Carboxypeptidase A1 (rhCPA1) or A4 (rhCPA4).
-
Trypsin (for activation of pro-CPA).
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
DTNB Stock Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in DMSO.
-
96-well clear microplate.
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.
Procedure:
-
Activation of Pro-CPA (if necessary):
-
Dilute the pro-rhCPA1/A4 to 100 µg/mL with 1.0 µg/mL Trypsin in the Assay Buffer.
-
Incubate at room temperature for 60 minutes to activate the enzyme.
-
Dilute the now active rhCPA1/A4 to a working concentration of 0.2 µg/mL in the Assay Buffer.
-
-
Preparation of Substrate/DTNB Mixture:
-
Combine equal volumes of the 10 mM Substrate Stock Solution and the 10 mM DTNB Stock Solution.
-
Dilute this mixture with Assay Buffer to a final concentration of 200 µM this compound and 200 µM DTNB. Prepare this mixture immediately before use.
-
-
Enzymatic Reaction:
-
Load 50 µL of the 0.2 µg/mL active rhCPA1/A4 solution into the wells of a clear microplate.
-
Include a substrate blank control by adding 50 µL of Assay Buffer to separate wells.
-
Initiate the reaction by adding 50 µL of the 200 µM Substrate/DTNB mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.
-
-
Calculation of Specific Activity:
-
The specific activity (pmol/min/µg) can be calculated using the following formula:
-
The extinction coefficient for the TNB²⁻ anion produced in the reaction with DTNB is 14,150 M⁻¹cm⁻¹.
-
Experimental Workflow
The following diagram illustrates the workflow for the enzymatic assay.
Caption: Workflow for Carboxypeptidase A enzymatic assay.
Synthesis
General Peptide Synthesis Workflow
Caption: A plausible synthetic route for this compound.
Biological Activity and Applications
The primary application of this compound is as a laboratory reagent for the study of Carboxypeptidase A.
-
Enzyme Kinetics: It is used to determine the kinetic parameters (Kₘ and kₖₐₜ) of CPA enzymes. For Carboxypeptidase A, the hydrolysis of this compound has been reported to have a Kₘ of 0.22 mM and a kₖₐₜ of 6720 min⁻¹.
-
Inhibitor Screening: This substrate is employed in high-throughput screening assays to identify and characterize inhibitors of Carboxypeptidase A.
-
Proteomics and Molecular Biology: It is utilized in various research areas to detect and quantify CPA activity in biological samples.[2]
-
Diagnostic Research: There is research into the use of this compound-based assays for the direct determination of Carboxypeptidase A in serum, which may have applications in diagnosing pancreatic conditions.
As a synthetic substrate, this compound is not known to have any direct signaling pathway involvement or in vivo therapeutic applications. Its function is confined to in vitro and ex vivo analytical assays.
Conclusion
This compound is a well-established and valuable tool for researchers in biochemistry, drug discovery, and diagnostics. Its specific cleavage by Carboxypeptidase A and the subsequent chromogenic reaction provide a robust and sensitive method for quantifying the activity of this important enzyme. While detailed physicochemical data are limited, the available information on its structure and its application in well-defined experimental protocols underscores its utility in the laboratory. Further research to fully characterize its physical properties would be beneficial to the scientific community.
References
An In-depth Technical Guide on the Mechanism of Action of Ac-Phe-Thiaphe-OH on Carboxypeptidase A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carboxypeptidase A
Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, is a critical digestive enzyme synthesized in the pancreas as an inactive zymogen, procarboxypeptidase A.[1] Upon activation by trypsin, CPA catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, demonstrating a preference for residues with aromatic or bulky aliphatic side chains.[1] The active site of CPA features a catalytic zinc (Zn²⁺) ion coordinated by amino acid residues and a water molecule. This metal ion is essential for the enzyme's catalytic activity.[1]
The catalytic mechanism of CPA is a subject of extensive study, with the promoted-water pathway being a widely accepted model. In this mechanism, the zinc-bound water molecule is activated to act as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond of the substrate.[2][3] Key amino acid residues within the active site, such as Glu-270 and Arg-127, play crucial roles in catalysis and substrate binding.[2][4]
Ac-Phe-Thiaphe-OH: A Dipeptide Mimetic Substrate
This compound, or N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine, is a modified dipeptide that serves as a substrate for Carboxypeptidase A. The N-acetylation of the phenylalanine residue protects the N-terminus, a feature known to enhance the rate of hydrolysis by CPA for some dipeptide substrates.[1] The presence of a phenylalanine residue at the P1' position (the C-terminal residue to be cleaved) aligns with CPA's preference for aromatic side chains. The thiaphenylalanine at the P1 position introduces a sulfur atom in the phenylpropanoid side chain, which can be used to probe the steric and electronic requirements of the S1 subsite of the enzyme.
Proposed Mechanism of Action of this compound on Carboxypeptidase A
The hydrolysis of this compound by Carboxypeptidase A is proposed to follow the general promoted-water catalytic mechanism. The process can be broken down into the following key steps:
-
Substrate Binding: this compound binds to the active site of CPA. The C-terminal carboxylate group of the thiaphenylalanine residue forms an ionic interaction with the positively charged Arg-145. The aromatic side chain of the C-terminal residue fits into the S1' hydrophobic pocket of the enzyme. The carbonyl oxygen of the scissile peptide bond displaces the water molecule coordinated to the catalytic Zn²⁺ ion.
-
Catalysis:
-
Nucleophilic Attack: The carboxylate of Glu-270 acts as a general base, abstracting a proton from the zinc-bound water molecule, thereby activating it into a potent nucleophile (hydroxide ion). This hydroxide ion then attacks the carbonyl carbon of the peptide bond between the phenylalanine and thiaphenylalanine residues of the substrate.[2][4]
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by coordination to the positively charged Zn²⁺ ion and hydrogen bonding with the guanidinium group of Arg-127.[4]
-
Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond. Glu-270, now acting as a general acid, donates a proton to the nitrogen atom of the leaving group (the N-terminus of thiaphenylalanine), facilitating its departure.
-
-
Product Release: The cleaved products, N-acetyl-L-phenylalanine and L-3-thiaphenylalanine, are released from the active site, and the enzyme is regenerated for another catalytic cycle.
The logical relationship of the proposed mechanism is depicted in the following diagram:
References
Ac-Phe-Thiaphe-OH stability and solubility profile
An In-depth Technical Guide on the Core Stability and Solubility Profile of Ac-Phe-Thiaphe-OH
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for the stability and solubility of this compound is not extensively available in the public domain. This guide provides a comprehensive theoretical profile based on its chemical structure and established principles for similar peptidomimetics. It also includes detailed, generalized experimental protocols for determining these properties.
Introduction to this compound
N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine (this compound) is a dipeptide mimetic. Its structure consists of an N-terminally acetylated Phenylalanine (Phe) residue linked to a Thiaphenylalanine (Thiaphe) residue with a C-terminal carboxylic acid. Thiaphenylalanine is a non-proteinogenic amino acid where the phenyl ring of phenylalanine is replaced by a thiophene ring. This modification can significantly influence the peptide's conformation, receptor binding, and metabolic stability. One known application is as a substrate for Carboxypeptidase A[1].
Chemical Structure:
-
Ac: Acetyl group (CH₃CO-)
-
Phe: L-Phenylalanine
-
Thiaphe: L-3-Thiaphenylalanine (β-(2-thienyl)-L-alanine)[2]
-
-OH: C-terminal carboxylic acid
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on its constituent parts. The N-terminal acetylation removes the positive charge of the N-terminal amine, while the C-terminal carboxyl group is ionizable.[3] The presence of two aromatic side chains (phenyl and thienyl) suggests a predominantly hydrophobic character.[4][5]
Predicted Solubility Profile
The solubility of this compound is expected to be limited in neutral aqueous solutions due to its hydrophobic nature, conferred by the phenylalanine and thiaphenylalanine residues.[4][5]
-
Aqueous Solubility: Low solubility is predicted at neutral pH. Solubility is expected to increase significantly at basic pH (>8), where the C-terminal carboxylic acid (-COOH) deprotonates to the more soluble carboxylate form (-COO⁻).[6][7]
-
Organic Solvents: The peptide is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, acetonitrile or methanol.[4][7] For biological assays, a common practice is to dissolve the peptide in a minimal amount of DMSO and then dilute it with the aqueous buffer.[5][8]
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 7.0) | Low | Predominantly hydrophobic structure with a neutral overall charge. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, but salts may slightly influence solubility. |
| Basic Buffer (e.g., pH 9.0) | High | The C-terminal carboxylic acid is deprotonated, increasing polarity and solubility.[6][9] |
| Acidic Buffer (e.g., pH 3.0) | Low | The C-terminal remains protonated; no significant charge is introduced. |
| DMSO, DMF | High | Polar aprotic solvents capable of solvating the hydrophobic peptide structure.[4][5] |
Predicted Stability Profile
The stability of this compound is influenced by its susceptibility to chemical and enzymatic degradation.[10][11]
-
Chemical Stability: The primary site for non-enzymatic chemical degradation is the peptide bond between Phe and Thiaphe, which can undergo hydrolysis, especially at extreme pH values and elevated temperatures.[11][12] N-terminal acetylation prevents the formation of diketopiperazine, a common degradation pathway for dipeptides.[11]
-
Enzymatic Stability: The N-terminal acetyl group provides protection against degradation by aminopeptidases.[13] However, as a known substrate for Carboxypeptidase A, the peptide is expected to be cleaved by carboxypeptidases, which hydrolyze the peptide bond from the C-terminal end.[1][12] The presence of the non-natural amino acid Thiaphenylalanine may slow the rate of cleavage by other proteases compared to natural dipeptides.[13]
Table 2: Predicted Stability of this compound
| Condition | Potential Degradation Pathway | Predicted Stability |
| Lyophilized Powder (-20°C) | Minimal degradation | High (stable for over a year)[1] |
| Aqueous Solution (pH 7.4, 37°C) | Peptide bond hydrolysis | Moderate |
| Acidic Conditions (pH < 3) | Acid-catalyzed hydrolysis of the peptide bond | Low to Moderate |
| Basic Conditions (pH > 8) | Base-catalyzed hydrolysis of the peptide bond | Low to Moderate |
| Presence of Aminopeptidases | N-terminal cleavage | High (protected by Acetyl group) |
| Presence of Carboxypeptidases | C-terminal cleavage of Thiaphe | Low (known substrate) |
| Presence of Plasma/Serum | Enzymatic degradation by various proteases | Low to Moderate[14][15][16] |
Experimental Protocols
The following sections describe generalized protocols for the experimental determination of the solubility and stability of this compound.
Solubility Determination Protocol (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of lyophilized this compound powder to a known volume of the desired solvent (e.g., water, PBS, pH-adjusted buffers) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[4]
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[4][5]
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved peptide using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at 214 nm and 280 nm).[17][18]
-
Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations of this compound.
Stability Assessment Protocol
This protocol assesses the degradation of the peptide over time under various conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer if sufficiently soluble) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Dilute the stock solution into different test buffers (e.g., buffers at pH 3, 7.4, and 9; human plasma or serum) to a final concentration (e.g., 100 µg/mL). Incubate these solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Reaction Quenching (for enzymatic assays): For samples in plasma or serum, immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent like cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) or by strong acid precipitation.[14] Centrifuge to remove precipitated proteins.
-
Analysis: Analyze the supernatant from each time point by RP-HPLC. The percentage of intact this compound remaining is determined by measuring the peak area of the parent peptide relative to its peak area at time zero.[15]
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve, often by fitting the data to a first-order decay model.[14]
Potential Degradation Pathways and Biological Interactions
The primary enzymatic degradation pathway for this compound is expected to be cleavage by carboxypeptidases.
Conclusion
This compound is a hydrophobic dipeptide mimetic with predicted low aqueous solubility at neutral pH and susceptibility to carboxypeptidase-mediated degradation. Its N-terminal acetyl group should confer stability against aminopeptidases. The provided protocols offer a robust framework for experimentally verifying its solubility and stability profiles, which is essential for its application in drug development and biochemical research. The use of organic co-solvents and formulation strategies may be necessary to overcome its solubility limitations for in vitro and in vivo studies.
References
- 1. peptidepharma.com [peptidepharma.com]
- 2. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. testinglab.com [testinglab.com]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. biovera.com.au [biovera.com.au]
- 18. phmethods.net [phmethods.net]
Ac-Phe-Thiaphe-OH as a Carboxypeptidase A Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (Ac-Phe-Thiaphe-OH), a chromogenic substrate for Carboxypeptidase A (CPA). This document details the kinetic parameters of this substrate, a comprehensive experimental protocol for its use in CPA activity assays, and a visualization of the experimental workflow.
Introduction
Carboxypeptidase A (EC 3.4.17.1) is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. The study of its enzymatic activity is crucial in various fields, including biochemistry, drug discovery, and clinical diagnostics. This compound has been identified as a specific and efficient substrate for CPA, enabling a direct and continuous colorimetric assay of its activity. The hydrolysis of the peptide bond in this compound by CPA releases a thiophenol product, which can be readily detected, providing a quantitative measure of enzyme activity.
Quantitative Data: Kinetic Parameters
The enzymatic hydrolysis of this compound by bovine pancreatic Carboxypeptidase A conforms to Michaelis-Menten kinetics. The key kinetic constants for this interaction have been determined and are summarized in the table below.
| Parameter | Value | Conditions |
| Michaelis Constant (KM) | 0.22 mM | 22°C |
| Catalytic Constant (kcat) | 6720 min-1 | 22°C |
Experimental Protocol: Carboxypeptidase A Activity Assay
This section details the methodology for determining Carboxypeptidase A activity using this compound as a substrate. The assay is based on the spectrophotometric detection of the thiophenol released upon substrate hydrolysis, which reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 410 nm.[1]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound (substrate)
-
Ellman's Reagent (DTNB)
-
Tris-HCl buffer
-
Sodium chloride
-
Spectrophotometer (capable of measuring absorbance at 410 nm)
-
Cuvettes or 96-well microplates
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM).
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the assay buffer to the desired concentration.
-
DTNB Stock Solution: Prepare a stock solution of Ellman's reagent in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer and store on ice. Immediately before use, dilute the enzyme to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
The reaction can be performed in standard spectrophotometer cuvettes or in a 96-well plate format for higher throughput.
-
For a standard 1 mL cuvette assay, combine the assay buffer, substrate solution, and DTNB solution.
-
Prepare a blank control containing all components except the enzyme solution.
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the reaction mixture (buffer, substrate, DTNB) to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the diluted Carboxypeptidase A solution to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 410 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The concentration of the product (TNB) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 410 nm), b is the path length of the cuvette, and c is the concentration.
-
The enzymatic activity can then be calculated and expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).
-
Visualizations
Experimental Workflow for Carboxypeptidase A Assay
Caption: Workflow for the Carboxypeptidase A activity assay using this compound.
Catalytic Mechanism of Carboxypeptidase A
Caption: Simplified mechanism of this compound hydrolysis by Carboxypeptidase A.
References
Ac-Phe-Thiaphe-OH: A Comprehensive Technical Guide for Enzyme Kinetics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a synthetic dipeptide mimetic that serves as a valuable tool in the field of enzyme kinetics, particularly for the study of metalloenzymes such as Carboxypeptidase A (CPA). This technical guide provides an in-depth overview of its application in basic research, including protocols for its synthesis and use in enzymatic assays, and a framework for data analysis.
Core Concepts: this compound as a Substrate for Carboxypeptidase A
Carboxypeptidase A is a zinc-containing exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. The enzyme exhibits a preference for substrates with bulky aromatic or branched aliphatic side chains at the C-terminus. This compound is designed to mimic natural substrates of CPA, with the introduction of a sulfur atom in the phenyl ring of the C-terminal residue (Thiaphenylalanine). This modification allows for the investigation of enzyme-substrate interactions and the impact of subtle electronic and steric changes on catalytic activity.
Data Presentation: Quantitative Analysis of Enzyme Kinetics
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₂O₄S |
| Molecular Weight | 372.45 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | >95% |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage | Store at -20°C for long-term stability |
Table 2: Kinetic Parameters of Carboxypeptidase A with Various Substrates (for comparison)
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Hippuryl-L-phenylalanine | 0.5 - 1.0 | 50 - 100 | 5 x 10⁴ - 2 x 10⁵ |
| Benzoylglycyl-L-phenylalanine | 0.1 - 0.5 | 100 - 200 | 2 x 10⁵ - 2 x 10⁶ |
| Carbobenzoxyglycyl-L-phenylalanine | 0.05 - 0.2 | 150 - 300 | 7.5 x 10⁵ - 6 x 10⁶ |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
Synthesis of this compound
1. Synthesis of L-3-Thiaphenylalanine:
The synthesis of L-3-thiaphenylalanine is a multi-step process that can be achieved through various organic synthesis routes. One potential approach involves the use of a protected serine derivative as a chiral starting material, followed by the introduction of the thienyl group. A detailed protocol would require extensive methodological development and is beyond the scope of this guide. Researchers should consult advanced organic synthesis literature for specific procedures for the synthesis of unnatural amino acids.
2. Peptide Coupling:
Once L-3-thiaphenylalanine is obtained, it can be coupled with N-acetyl-L-phenylalanine using standard peptide coupling reagents.
Materials:
-
N-acetyl-L-phenylalanine
-
L-3-thiaphenylalanine
-
Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, hydrochloric acid, silica gel for chromatography)
Procedure:
-
Dissolve N-acetyl-L-phenylalanine and L-3-thiaphenylalanine in the anhydrous solvent.
-
Add the coupling agent and the base to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Enzyme Kinetics Assay of Carboxypeptidase A with this compound
This protocol is adapted from standard procedures for assaying Carboxypeptidase A activity using synthetic substrates.
Materials:
-
Carboxypeptidase A (bovine pancreas)
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance in the UV range
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold, deionized water. The final concentration in the assay will typically be in the nanomolar range.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to create a series of substrate concentrations (e.g., ranging from 0.1 to 10 times the expected Kₘ).
-
-
Enzyme Activity Measurement:
-
Set the spectrophotometer to a wavelength where the product of the hydrolysis of this compound (N-acetyl-L-phenylalanine and L-3-thiaphenylalanine) shows a change in absorbance compared to the substrate. This may require initial spectral scans to determine the optimal wavelength.
-
Equilibrate the Tris-HCl buffer and substrate solution to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A solution to the cuvette.
-
Immediately start recording the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the kinetic parameters Vₘₐₓ and Kₘ.
-
Calculate the catalytic constant (k꜀ₐₜ) from the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the enzyme concentration.
-
Determine the catalytic efficiency (k꜀ₐₜ/Kₘ).
-
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining the kinetic parameters of Carboxypeptidase A with this compound.
Proposed Synthetic Pathway for this compound
Caption: A proposed synthetic pathway for the preparation of this compound.
Conclusion
This compound is a specialized substrate for investigating the enzyme kinetics of Carboxypeptidase A. While specific kinetic data for this compound is not widely published, the experimental protocols provided in this guide offer a clear path for researchers to determine these parameters. The structured tables and visualizations are intended to aid in the clear presentation and understanding of the experimental design and results. The use of this compound in enzyme kinetics studies can provide valuable insights into the structure-function relationships of metalloproteases and aid in the rational design of novel inhibitors for therapeutic applications.
The Role of Ac-Phe-Thiaphe-OH in Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, the development and application of specific chemical tools are paramount for elucidating enzyme function and its role in biological pathways. Ac-Phe-Thiaphe-OH, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, has emerged as a valuable dipeptide mimetic substrate, primarily for the study of Carboxypeptidase A (CPA). This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in proteomics and drug discovery.
This compound is a synthetic peptide that serves as a specific substrate for Carboxypeptidase A.[1][2] The incorporation of a thiophenylalanine residue allows for a convenient colorimetric assay to monitor its hydrolysis. This makes it a useful tool for high-throughput screening of CPA inhibitors and for studying the enzyme's activity in various biological samples. Its application extends to proteomics, enzyme kinetics, molecular biology, and biochemical research.[3]
Core Properties and Quantitative Data
The hydrolysis of this compound by Carboxypeptidase A follows Michaelis-Menten kinetics.[1][4][5] The key kinetic parameters have been determined and are summarized in the table below.
| Parameter | Value | Conditions |
| K_M | 0.22 mM | 22°C |
| k_cat | 6720 min⁻¹ | 22°C |
Table 1: Michaelis-Menten kinetic parameters for the hydrolysis of this compound by Carboxypeptidase A.[1][4][5]
Experimental Protocols
A widely used method for measuring Carboxypeptidase A activity utilizing this compound is a colorimetric assay. This assay is based on the detection of the thiophenol released upon cleavage of the peptide bond by CPA. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used to quantify the free thiol, which produces a yellow-colored product that can be measured spectrophotometrically.
Protocol: Colorimetric Assay for Carboxypeptidase A Activity
Materials:
-
This compound substrate
-
Carboxypeptidase A (or sample containing the enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DTNB (Ellman's reagent) solution (e.g., 10 mM in assay buffer)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare a working solution of DTNB in Assay Buffer.
-
Prepare a solution of Carboxypeptidase A or the biological sample to be tested in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the sample containing Carboxypeptidase A.
-
Include appropriate controls, such as a blank with no enzyme and a positive control with a known amount of pure Carboxypeptidase A.
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific period.
-
-
Detection:
-
Add the DTNB solution to each well. The reaction between the released thiophenol and DTNB will produce a yellow product (2-nitro-5-thiobenzoate).
-
-
Measurement:
-
Measure the absorbance of the yellow product at a wavelength of 405-412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction by monitoring the change in absorbance over time. The activity of Carboxypeptidase A in the sample can be determined from the rate of substrate hydrolysis.
-
Visualizations
Signaling Pathway and Proteolytic Action
The following diagram illustrates the general mechanism of Carboxypeptidase A acting on a C-terminal amino acid of a peptide substrate, exemplified by this compound. The enzyme cleaves the peptide bond, releasing the terminal amino acid (in this case, Thiaphenylalanine). This proteolytic activity can be a key step in various biological pathways, including protein maturation and degradation.
Caption: Action of Carboxypeptidase A on this compound.
Experimental Workflow
The diagram below outlines the typical experimental workflow for assessing Carboxypeptidase A activity using this compound and a colorimetric assay. This workflow is applicable for screening potential inhibitors or quantifying enzyme activity in biological samples.
Caption: Workflow for Carboxypeptidase A activity assay.
Role in Proteomics and Drug Development
The primary role of this compound in proteomics is as a specific and convenient tool for studying the activity of Carboxypeptidase A. This has several implications:
-
Enzyme Characterization: It allows for the detailed kinetic characterization of different isoforms of Carboxypeptidase A and the study of their substrate specificity.
-
Inhibitor Screening: The straightforward colorimetric assay is well-suited for high-throughput screening of chemical libraries to identify novel inhibitors of Carboxypeptidase A. Such inhibitors could have therapeutic potential in various diseases where CPA activity is dysregulated.
-
Diagnostic Applications: Assays utilizing this compound have been developed for the direct determination of Carboxypeptidase A in serum, which can be a useful biomarker for certain pathologies.[1][2]
-
Probing Proteolytic Events: By providing a means to quantify a specific peptidase activity, this compound can help researchers understand the role of Carboxypeptidase A in complex biological processes, such as protein processing and degradation, within the broader context of the proteome.
While direct, large-scale proteomics workflows incorporating this compound are not yet widely documented, its utility as a chemical probe for a specific protease underscores the importance of such tools in functional proteomics. Future applications may involve its use in more complex systems to dissect the role of Carboxypeptidase A in health and disease.
References
Ac-Phe-Thiaphe-OH in Protease Assays: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH is a synthetic dipeptide mimetic that serves as a valuable tool for researchers engaged in protease assays. Specifically designed as a substrate for carboxypeptidase A (CPA), its structure, featuring an N-terminal acetylated phenylalanine and a C-terminal thiaphenylalanine, makes it well-suited for studying the activity and inhibition of this and other related exopeptidases.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in a carboxypeptidase A assay, and an exploration of the broader signaling pathways of proteases amenable to study with this substrate.
Chemical Properties and Structure
This compound, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a compound with a molecular formula of C₁₉H₂₀N₂O₄S and a molecular weight of 372.45 g/mol .[1] The presence of the aromatic phenylalanine residue and the thiaphenylalanine at the C-terminus aligns with the known substrate preferences of carboxypeptidase A, which favors cleavage after aromatic or bulky aliphatic residues.[2][3][4]
| Property | Value | Reference |
| Chemical Name | N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine | [1] |
| Molecular Formula | C₁₉H₂₀N₂O₄S | [1] |
| Molecular Weight | 372.45 g/mol | [1] |
| Appearance | Lyophilized powder | [1] |
| Purity | > 95% | [1] |
| Storage | Store at -20°C for up to one year | [1] |
Experimental Protocol: Carboxypeptidase A Assay with this compound
Principle:
Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of this compound, releasing thiaphenylalanine. The cleavage of the peptide bond can be monitored by measuring the change in absorbance at a specific wavelength, which would need to be determined empirically for the products of this specific reaction. For many similar substrates, this is in the UV range (e.g., 254 nm for hippuryl-L-phenylalanine).
Materials:
-
This compound
-
Carboxypeptidase A (from bovine pancreas)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C)
-
Enzyme diluent (e.g., 1.0 M NaCl)
-
Spectrophotometer capable of UV absorbance measurements
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl. Adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The optimal concentration should be determined experimentally, but a starting point could be in the range of 1 mM.
-
Enzyme Solution: Immediately before use, prepare a working solution of Carboxypeptidase A in cold enzyme diluent (1.0 M NaCl) to a concentration that yields a linear rate of substrate hydrolysis under the assay conditions (e.g., 6-12 units/mL).
-
-
Assay Execution:
-
Set the spectrophotometer to the appropriate wavelength (to be determined, e.g., 254 nm) and equilibrate the temperature to 25°C.
-
In a quartz cuvette, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration in the total reaction volume (e.g., 3.0 mL).
-
Monitor the absorbance until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 0.1 mL).
-
Immediately mix by inversion and begin recording the increase in absorbance over time for approximately 5 minutes.
-
For a blank control, substitute the enzyme solution with an equal volume of enzyme diluent.
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA/minute) for both the test sample and the blank.
-
Subtract the rate of the blank from the rate of the test sample to obtain the enzyme-catalyzed rate.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the product at the measured wavelength is known.
-
Quantitative Data: A Comparative Look
Direct kinetic data (Km, kcat) for this compound with carboxypeptidase A are not available in the public domain. However, data from similar dipeptide substrates can provide a useful point of comparison for researchers. The following table summarizes kinetic parameters for the hydrolysis of related substrates by Carboxypeptidase A4 (CPA4), a member of the same enzyme family.[2]
| Substrate (FA-Phe-X) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| FA-Phe-Phe | 110 ± 10 | 0.93 ± 0.03 | 8,500 | [2] |
| FA-Phe-Trp | 350 ± 20 | 1.3 ± 0.03 | 3,700 | [2] |
FA denotes furylacryloyl. These values are for CPA4 and should be used as a reference for comparative purposes only.
Protease Signaling Pathways and Experimental Workflows
This compound is also noted to be compatible with assays for neutrophil elastase and plasma kallikrein.[5] Understanding the signaling pathways of these proteases is crucial for designing and interpreting experiments.
Carboxypeptidase A Catalytic Mechanism
Carboxypeptidase A is a metalloexopeptidase containing a zinc ion in its active site, which is essential for catalysis.[6] The catalytic mechanism is a subject of ongoing research, with a prominent "promoted-water" pathway proposed.[7]
Caption: Catalytic cycle of Carboxypeptidase A.
Neutrophil Elastase Signaling Pathway
Neutrophil elastase (NE) is a serine protease that plays a significant role in inflammation and immune response. It can degrade extracellular matrix proteins and also activate cell signaling pathways, for instance, by upregulating the expression of mucins like MUC1.[5][8]
Caption: Simplified Neutrophil Elastase signaling pathway.
Plasma Kallikrein Signaling Pathway
Plasma kallikrein is a serine protease that is a key component of the contact activation system and the kallikrein-kinin system. It cleaves high-molecular-weight kininogen (HMWK) to produce the potent vasodilator bradykinin.[9][10]
Caption: The Plasma Kallikrein-Kinin system activation.
Conclusion
This compound is a specialized substrate primarily for Carboxypeptidase A, offering researchers a tool to investigate the function of this important enzyme. While a lack of publicly available kinetic data for this specific compound necessitates the use of analogous substrates for quantitative comparisons, its chemical properties make it a logical choice for CPA assays. The provided experimental protocol serves as a robust starting point for beginners in protease assays. Furthermore, an understanding of the broader signaling pathways of Carboxypeptidase A, Neutrophil Elastase, and Plasma Kallikrein provides the necessary context for the application of this compound in a variety of research settings, from basic enzymology to drug discovery.
References
- 1. peptidepharma.com [peptidepharma.com]
- 2. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase_A [collab.its.virginia.edu]
- 4. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 7. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carboxypeptidase A Assay Using Ac-Phe-Thiaphe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. The specific and sensitive measurement of CPA activity is vital in various research areas, including enzymology, inhibitor screening for drug development, and clinical diagnostics. Ac-Phe-Thiaphe-OH (N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine) is a synthetic dipeptide analog that serves as a specific substrate for Carboxypeptidase A. The enzymatic cleavage of the C-terminal Thiaphenylalanine residue can be monitored spectrophotometrically to determine CPA activity.
This document provides a detailed protocol for a continuous spectrophotometric rate determination assay for Carboxypeptidase A using this compound as the substrate. The protocol is based on established methodologies for Carboxypeptidase A assays.
Principle of the Assay
Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, releasing N-Acetyl-L-phenylalanine and L-3-thiaphenylalanine. The progress of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time. The rate of this change is directly proportional to the Carboxypeptidase A activity.
Caption: Enzymatic hydrolysis of this compound by Carboxypeptidase A.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Carboxypeptidase A (from bovine pancreas) | Sigma-Aldrich | C9268 | 2-8°C |
| This compound | MedchemExpress | HY-P1535 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 | Room Temperature |
| Purified Water | (e.g., Milli-Q) | - | Room Temperature |
Equipment
-
Spectrophotometer (UV-Vis) with temperature control
-
Cuvettes (quartz or UV-transparent plastic)
-
Pipettes and tips
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C):
-
Dissolve 3.03 g of Tris Base and 29.22 g of NaCl in 800 mL of purified water.
-
Adjust the pH to 7.5 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at room temperature.
-
-
Substrate Stock Solution (this compound):
-
Prepare a stock solution of this compound in the Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 10 mM is recommended. Note: The solubility of this compound in aqueous buffer may be limited. Gentle warming or sonication may be required. Prepare fresh daily.
-
-
Carboxypeptidase A Enzyme Solution:
-
Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl.
-
Immediately before use, dilute the enzyme stock solution to the desired working concentration (e.g., 0.1 - 1 µg/mL) in cold Assay Buffer. The optimal enzyme concentration should be determined to ensure a linear reaction rate for the desired reaction time. Keep the diluted enzyme solution on ice.
-
2. Assay Procedure
The following procedure is for a standard 1 mL cuvette assay. Volumes can be scaled down for use in a 96-well plate format.
-
Prepare the reaction mixture in a cuvette as follows:
| Component | Volume | Final Concentration |
| Assay Buffer | X µL | 25 mM Tris, 500 mM NaCl |
| Substrate Stock Solution | Y µL | Variable (for Km determination) or a fixed saturating concentration |
| Purified Water | Z µL | - |
| Total Volume | 950 µL |
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the diluted Carboxypeptidase A enzyme solution.
-
Mix gently by inverting the cuvette or by gentle pipetting.
-
Immediately start recording the absorbance at the determined wavelength for 5-10 minutes, taking readings every 15-30 seconds.
-
A blank reaction should be performed by adding 50 µL of Assay Buffer instead of the enzyme solution to control for any non-enzymatic substrate degradation.
3. Data Analysis
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min).
-
Correct the rate by subtracting the rate of the blank reaction.
-
Convert the rate from ΔA/min to µmol/min using the Beer-Lambert law:
-
v₀ (µmol/min) = (ΔA/min) * V / (ε * l)
-
ΔA/min = the rate of change in absorbance per minute
-
V = the total reaction volume in mL
-
l = the path length of the cuvette in cm (usually 1 cm)
-
-
Workflow Diagram
Caption: Experimental workflow for the Carboxypeptidase A assay.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for the Carboxypeptidase A assay.
Table 1: Optimal Assay Conditions
| Parameter | Value |
| pH | 7.5 |
| Temperature | 25°C |
| Wavelength (λ) | To be determined experimentally |
| Molar Extinction Coefficient (ε) | To be determined experimentally |
Table 2: Kinetic Parameters of Carboxypeptidase A with this compound
| Parameter | Value |
| Km | To be determined experimentally |
| Vmax | To be determined experimentally |
| kcat | To be determined experimentally |
| kcat/Km | To be determined experimentally |
Conclusion
This document outlines a comprehensive protocol for the determination of Carboxypeptidase A activity using the specific substrate this compound. While the general conditions are based on established methods for CPA assays, it is crucial for the researcher to empirically determine the optimal wavelength for measurement and the molar extinction coefficient of the reaction product to ensure accurate and reproducible results. This assay can be readily adapted for high-throughput screening of Carboxypeptidase A inhibitors, making it a valuable tool in drug discovery and development.
References
Application Notes and Protocols for Inhibitor Screening Assays Using Ac-Phe-Thiaphe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH, formally known as N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a dipeptide mimetic. While it has been noted as a substrate for carboxypeptidase A, its structural similarity to preferred chymotrypsin substrates—containing a C-terminal aromatic amino acid analog—makes it a valuable tool for the study of this key serine protease.[1] Chymotrypsin, a digestive enzyme, plays a significant role in various physiological and pathological processes, making it an important target for drug discovery.[2] It preferentially cleaves peptide bonds at the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[3]
These application notes describe the use of this compound as a substrate in a competitive enzyme assay for screening potential inhibitors of chymotrypsin. In this format, the rate of enzymatic cleavage of this compound by chymotrypsin is measured in the presence and absence of test compounds. A reduction in the rate of substrate cleavage indicates inhibitory activity.
Principle of the Assay
The screening assay is based on the competition between a potential inhibitor and the substrate, this compound, for the active site of the chymotrypsin enzyme. The enzymatic reaction involves the hydrolysis of the peptide bond in this compound. The extent of this reaction can be monitored by measuring the decrease in the concentration of the substrate or the increase in the concentration of its cleavage products over time, typically using High-Performance Liquid Chromatography (HPLC). When an effective inhibitor is present, it binds to the chymotrypsin active site, thereby reducing the rate of this compound hydrolysis.
Mechanism of Chymotrypsin Inhibition
The diagram below illustrates the principle of competitive inhibition, which is the basis for this screening assay. The inhibitor (I) competes with the substrate (S), this compound, for binding to the free enzyme (E). The formation of an enzyme-inhibitor complex (EI) prevents the substrate from binding and subsequent conversion to product (P), thus reducing the overall rate of the reaction.
Caption: Competitive inhibition of chymotrypsin.
Experimental Protocols
Materials and Reagents
-
This compound: (MW: 372.44 g/mol )[2]
-
α-Chymotrypsin (from bovine pancreas): (e.g., Sigma-Aldrich C4129)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Enzyme Stop Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Test Compounds (Potential Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO)
-
HPLC System: With a C18 reverse-phase column
-
HPLC Mobile Phase A: 0.1% TFA in water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
-
96-well microplates (UV-transparent if using a plate-based reader for other methods)
-
Multichannel pipettes
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve 3.72 mg of this compound in 1 mL of a suitable organic solvent (e.g., DMSO or methanol) and then bring to a final volume of 1 mL with Assay Buffer. Store at -20°C.
-
α-Chymotrypsin Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution in cold 1 mM HCl.[4] Immediately before use, dilute to the desired working concentration (e.g., 2 µg/mL) in cold Assay Buffer.[4] Keep the enzyme solution on ice.
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Create serial dilutions as required for dose-response curves.
Inhibitor Screening Assay Protocol (HPLC-based)
This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.
-
Compound Addition: To the wells of a 96-well plate, add 1 µL of the test compound solution in DMSO or DMSO alone for control wells (1% final DMSO concentration).
-
Negative Control (No Inhibition): 1 µL DMSO
-
Positive Control (Known Inhibitor): 1 µL of a known chymotrypsin inhibitor (e.g., Chymostatin)
-
Test Wells: 1 µL of test compound dilutions
-
-
Enzyme Addition and Pre-incubation: Add 49 µL of the chymotrypsin working solution (e.g., 2 µg/mL) to each well. Mix gently and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 50 µL of a 2X working solution of this compound (e.g., 100 µM, prepared by diluting the stock in Assay Buffer) to each well to start the reaction. The final concentration of the substrate will be 50 µM.
-
Incubation: Incubate the plate at 25°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Stopping the Reaction: Terminate the reaction by adding 25 µL of the Enzyme Stop Solution (10% TFA) to each well.
-
Analysis by HPLC:
-
Transfer the contents of each well to HPLC vials.
-
Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.
-
Separate the substrate (this compound) from its cleavage products using a gradient of Mobile Phase A and B (e.g., 5% to 95% B over 15 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Quantify the peak area of the remaining substrate or one of the formed products.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the inhibitor screening protocol.
Caption: Workflow for chymotrypsin inhibitor screening.
Data Analysis and Presentation
Calculation of Percent Inhibition
The percentage of chymotrypsin inhibition by a test compound is calculated from the HPLC peak areas. Let Area_Substrate represent the peak area of the remaining this compound.
-
Control_Max_Activity: Average Area_Substrate from wells with DMSO (no inhibitor).
-
Control_Min_Activity: Average Area_Substrate from wells where the reaction is stopped at time zero (or with a potent inhibitor).
-
Test_Compound: Area_Substrate from wells with the test compound.
% Inhibition = 100 * [ 1 - ( (Control_Max_Activity - Test_Compound) / (Control_Max_Activity - Control_Min_Activity) ) ]
Determination of IC₅₀
The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by performing the assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve.
Illustrative Quantitative Data
The following table presents hypothetical data for a screening experiment designed to identify and characterize inhibitors of chymotrypsin using the this compound substrate assay.
| Compound ID | Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) | IC₅₀ (µM) |
| Control | 0 (DMSO) | 0 ± 2.5 | - |
| Chymostatin | 1 | 98.2 ± 1.5 | 0.05 |
| Test Cmpd A | 10 | 85.4 ± 4.1 | 2.3 |
| Test Cmpd B | 10 | 12.1 ± 3.8 | > 100 |
| Test Cmpd C | 10 | 48.7 ± 5.2 | 10.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results for this compound.
Conclusion
This compound serves as a practical substrate for developing robust and reliable inhibitor screening assays for chymotrypsin and potentially other related proteases. The HPLC-based protocol detailed here provides a direct and quantitative method for assessing inhibitor potency, making it a valuable tool in academic research and the early stages of drug development. The flexibility of the assay allows for adaptation to other detection methods, provided the cleavage of this compound can be coupled to a measurable signal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Revisiting catalysis by chymotrypsin family serine proteases using peptide substrates and inhibitors with unnatural main chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a peptide having chymotrypsin-like esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-Phe-Thiaphe-OH in Fluorescence-Based Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a dipeptide mimetic that has been investigated for its potential as an enzyme inhibitor. While its activity against nerve growth factor (NGF) and certain cancer-related receptors has been noted, its application in fluorescence-based enzyme assays for protease screening is an area of growing interest. This document provides detailed protocols for evaluating the inhibitory activity of this compound against chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine.
The described assay utilizes a competitive inhibition format with a fluorogenic substrate. In this setup, the enzyme (chymotrypsin) is presented with both the inhibitor (this compound) and a substrate that becomes fluorescent upon cleavage. The inhibitory potential of this compound is quantified by measuring the decrease in the fluorescent signal, which corresponds to the reduction in substrate cleavage. This method is highly sensitive and suitable for high-throughput screening of potential enzyme inhibitors.
Principle of the Assay
The fluorescence-based assay for chymotrypsin inhibition is based on the competition between the inhibitor (this compound) and a fluorogenic substrate for the active site of the enzyme. The substrate, N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC), is non-fluorescent until it is cleaved by chymotrypsin, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The rate of AMC production is directly proportional to the chymotrypsin activity. In the presence of an inhibitor, the rate of substrate cleavage and, consequently, the fluorescence intensity will decrease. By measuring the fluorescence at different concentrations of the inhibitor, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against chymotrypsin, alongside a known inhibitor for comparison. This data is intended to be representative of results that could be obtained using the protocol described below.
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |
| This compound | Bovine α-Chymotrypsin | 50 (Hypothetical) | 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 1% DMSO |
| Chymostatin | Bovine α-Chymotrypsin | 0.8 | 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 1% DMSO |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Enzyme Stock Solution (Bovine α-Chymotrypsin): Prepare a 1 mg/mL stock solution in 1 mM HCl. Store at -80°C.
-
Fluorogenic Substrate Stock Solution (Suc-AAPF-AMC): Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in DMSO. Due to the hydrophobic nature of the peptide, sonication may be required to fully dissolve the compound.
-
Positive Control Inhibitor (Chymostatin): Prepare a 1 mM stock solution in DMSO. Store at -20°C.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
IC50 Determination Protocol
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 0.1 nM).
-
Prepare similar dilutions for the positive control, Chymostatin.
-
-
Assay Plate Setup:
-
Use a 96-well black, flat-bottom microplate.
-
Add 50 µL of each inhibitor dilution to the respective wells.
-
For the 100% activity control, add 50 µL of Assay Buffer with 1% DMSO.
-
For the blank (no enzyme) control, add 100 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Dilute the chymotrypsin stock solution in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Add 25 µL of the diluted chymotrypsin solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition:
-
Dilute the Suc-AAPF-AMC stock solution in Assay Buffer to a working concentration of 4X the final desired concentration (e.g., 60 µM for a final concentration of 15 µM, which is the Km value).[1]
-
Add 25 µL of the diluted substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 30 minutes at 37°C, with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.
-
-
Calculate Percent Inhibition:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the inhibitory potential of this compound against chymotrypsin using a sensitive fluorescence-based assay. While the provided quantitative data for this compound is hypothetical, the described methodology is based on established principles of enzyme kinetics and inhibitor screening. Researchers can adapt these protocols to investigate the compound's activity against other proteases by selecting appropriate fluorogenic substrates. Further experimental validation is necessary to confirm the specific inhibitory activity and mechanism of this compound.
References
Application Notes and Protocols for High-Throughput Screening with Ac-Phe-Thiaphe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH is a synthetic dipeptide mimetic that serves as a substrate for Carboxypeptidase A (CPA), a zinc-containing metalloprotease. Carboxypeptidase A plays a crucial role in digestive processes by cleaving C-terminal amino acids from proteins and peptides, showing a preference for residues with aromatic or branched aliphatic side chains. Beyond digestion, carboxypeptidases are involved in a variety of physiological processes, including the maturation of neuropeptides and peptide hormones. This makes them significant targets in drug discovery for conditions related to metabolic and neurological disorders.
The use of synthetic substrates like this compound is instrumental in the high-throughput screening (HTS) of potential inhibitors of Carboxypeptidase A. HTS assays enable the rapid testing of large compound libraries to identify molecules that modulate the enzyme's activity, which can then be developed into therapeutic agents. These application notes provide detailed protocols and data for utilizing this compound and similar substrates in HTS campaigns targeting Carboxypeptidase A.
Quantitative Data Presentation
The following table summarizes the kinetic parameters for various dipeptide substrates of Carboxypeptidase A. This data is essential for assay development and for comparing the efficacy of new potential substrates or inhibitors.
Table 1: Kinetic Parameters of Carboxypeptidase A Substrates
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Z-Gly-Phe | 1.1 | 5.3 | 4,818 |
| N-(4-methoxyphenylazoformyl)-Phe-OH | - | - | - |
| Hippuryl-L-Phenylalanine | 0.97 | - | - |
| FA-Phe-Phe | - | - | - |
| FA-Phe-Ala | - | - | - |
| Neurotensin | 0.329 µM | - | 43.8 µM⁻¹min⁻¹ |
| Met-enkephalin-Arg-Phe | 9.23 µM | - | 9.43 µM⁻¹min⁻¹ |
Experimental Protocols
High-Throughput Screening Protocol for Carboxypeptidase A Activity (Absorbance-Based)
This protocol is adapted for a 96-well or 384-well microplate format and is suitable for screening compound libraries for inhibitors of Carboxypeptidase A using a chromogenic or UV-absorbing substrate like this compound or a suitable analog.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound or other suitable substrate (e.g., N-(4-methoxyphenylazoformyl)-Phe-OH)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., 2-Benzylsuccinic acid)
-
96-well or 384-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 340 nm for N-(4-methoxyphenylazoformyl)-Phe-OH)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Carboxypeptidase A in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO for N-(4-methoxyphenylazoformyl)-Phe-OH) and then dilute it in Assay Buffer to the desired working concentration (typically around the K_m value).[2]
-
Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.
-
-
Assay Plate Preparation:
-
Add 1-2 µL of the test compound dilutions to the wells of the microplate. For control wells, add DMSO only (for uninhibited reaction) or the positive control inhibitor.
-
Add Carboxypeptidase A solution to all wells except for the blank controls.
-
Add Assay Buffer to the blank control wells.
-
-
Enzyme Incubation:
-
Incubate the plate at 25°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percent inhibition for each test compound by comparing its reaction rate to the uninhibited control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.
-
Fluorescence-Based High-Throughput Screening Protocol
Fluorescence-based assays often offer higher sensitivity and are well-suited for HTS. This protocol utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Carboxypeptidase A.
Materials:
-
Carboxypeptidase A
-
Fluorogenic CPA substrate (e.g., a peptide substrate with a FRET pair or a quenched fluorophore)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Test compounds (in DMSO)
-
Positive control inhibitor
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare enzyme, substrate, and compound solutions as described in the absorbance-based protocol. The substrate concentration should be optimized based on its fluorescent properties and K_m value.
-
-
Assay Plate Setup:
-
Dispense test compounds and controls into the wells of the black microplate.
-
Add the Carboxypeptidase A solution to all wells except the blanks.
-
Add Assay Buffer to the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction and Measurement:
-
Start the reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence intensity over time using the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine percent inhibition and IC₅₀ values as described in the previous protocol.
-
Visualizations
Signaling Pathway
Carboxypeptidases are involved in the post-translational modification of neuropeptides, a critical step in their maturation and activation.
Caption: Neuropeptide Processing Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of Carboxypeptidase A.
Caption: HTS Workflow for CPA Inhibitors.
References
- 1. Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]
- 3. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Phe-Thiaphe-OH in Protease-Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH, or N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine, is a synthetic dipeptide mimetic that serves as a valuable tool for studying the interactions between proteases and their inhibitors. Its primary application lies as a chromogenic substrate for Carboxypeptidase A (CPA), a zinc-containing metalloprotease involved in various physiological processes, including digestion and neuropeptide processing. The unique structure of this compound, where the scissile peptide bond is replaced by a thiophenylalanine residue, allows for a continuous spectrophotometric assay of CPA activity. Upon enzymatic cleavage, a free thiol group is exposed, which can be detected using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). This reaction produces a yellow-colored 2-nitro-5-thiobenzoate anion, which can be quantified by measuring the absorbance at 410 nm.
These application notes provide a comprehensive overview of the use of this compound in protease research, including detailed experimental protocols and a summary of available quantitative data.
Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of this compound by bovine pancreatic Carboxypeptidase A. This data is essential for designing and interpreting enzyme inhibition assays.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Bovine Pancreatic Carboxypeptidase A | 0.29 | 15.6 | 5.38 x 104 |
Data sourced from Brown et al., Analytical Biochemistry, 1987.
Experimental Protocols
Principle of the Assay
The enzymatic activity of Carboxypeptidase A is determined by monitoring the rate of hydrolysis of this compound. The cleavage of the peptide bond by CPA releases N-acetyl-L-phenylalanine and L-3-thiaphenylalanine, the latter of which contains a free thiol group. This thiol reacts with Ellman's reagent (DTNB) in a stoichiometric manner to produce the colored product 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 410 nm. The rate of increase in absorbance at 410 nm is directly proportional to the CPA activity.
Materials and Reagents
-
Enzyme: Bovine Pancreatic Carboxypeptidase A (CPA), PMSF-treated to inhibit contaminating tryptic and chymotryptic activities.
-
Substrate: this compound
-
Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.
-
Ellman's Reagent (DTNB) Stock Solution: 10 mM DTNB in 0.1 M potassium phosphate buffer, pH 7.0. Store protected from light at 4°C.
-
Inhibitor Stock Solution (if applicable): Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) at a high concentration.
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm.
-
96-well microplates (clear, flat-bottom).
Experimental Workflow for CPA Inhibition Assay
Detailed Protocol for IC50 Determination
-
Preparation of Reagents:
-
Assay Buffer: Prepare 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Working DTNB Solution: Dilute the 10 mM DTNB stock solution to a final concentration of 0.5 mM in the Assay Buffer.
-
Enzyme Solution: Prepare a working solution of CPA in the Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 10 minutes. A starting point is typically in the low nanomolar range.
-
Substrate Solution: Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute to the desired concentration in the Assay Buffer. The final concentration in the assay should be at or near the Km value (0.29 mM) for accurate Ki determination, or at a concentration that gives a robust signal for IC50 screening.
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the working DTNB solution to each well.
-
Add 25 µL of the inhibitor dilutions or vehicle control (for uninhibited and blank wells) to the appropriate wells.
-
Add 25 µL of the CPA enzyme solution to all wells except the blank wells (add 25 µL of Assay Buffer to the blank wells instead).
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at 25°C. Record data every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀inhibited / V₀uninhibited)] x 100
-
Plot the % Inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Logical Relationship for Data Interpretation
Conclusion
This compound is a highly effective and convenient substrate for the continuous monitoring of Carboxypeptidase A activity. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies of protease-inhibitor interactions and for the screening and characterization of novel CPA inhibitors. The straightforward spectrophotometric readout and the availability of kinetic parameters make it a valuable tool in academic research and drug discovery.
Step-by-Step Guide for Ac-Phe-Thiaphe-OH Solution Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and use of Ac-Phe-Thiaphe-OH solutions, a dipeptide mimetic substrate for Carboxypeptidase A (CPA). These protocols are intended for use in research settings for applications such as enzyme kinetics, inhibitor screening, and proteomics.
Introduction
This compound (N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine) is a synthetic dipeptide analogue used as a substrate in assays involving Carboxypeptidase A. Its structure allows for specific recognition and cleavage by CPA, making it a valuable tool in studying the enzyme's activity and in the discovery of potential inhibitors. Accurate preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₂O₄S |
| Molecular Weight | 372.44 g/mol [1] |
| Appearance | Lyophilized powder |
| Purity | >95% |
| Storage | Store at ≤ -15°C[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Due to the hydrophobic nature of the phenylalanine and thiaphenylalanine residues, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of a polar aprotic solvent like DMSO.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 372.44 g/mol ), add 26.85 µL of DMSO.
-
Vortex the vial thoroughly to ensure the peptide is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solution for Carboxypeptidase A Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Working Concentration: Dilute the stock solution with the assay buffer to the desired final working concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock solution to 990 µL of assay buffer).
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to minimize its effect on enzyme activity.
Diagrams
Experimental Workflow for Carboxypeptidase A Inhibition Assay
The following diagram illustrates a typical experimental workflow for screening potential inhibitors of Carboxypeptidase A using this compound as a substrate.
Caption: Workflow for a Carboxypeptidase A inhibition assay.
Logical Relationship in Carboxypeptidase A Catalysis
The diagram below outlines the logical steps in the enzymatic cleavage of a substrate by Carboxypeptidase A.
Caption: Simplified catalytic cycle of Carboxypeptidase A.
References
Application Notes and Protocols for Ac-Phe-Thiaphe-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH is a synthetic dipeptide mimetic designed as a substrate for Carboxypeptidase A (CPA).[1] Its structure, featuring an N-terminal acetylated phenylalanine and a C-terminal thiophenylalanine, makes it a valuable tool in the study of protease activity, particularly in the context of drug discovery. This document provides detailed application notes and representative protocols for the use of this compound in enzymatic assays and inhibitor screening.
Primarily utilized in proteomics, enzyme kinetics, and molecular biology research, this compound serves as a specialized tool for investigating protease interactions and for high-throughput screening of potential enzyme inhibitors.[2] Its compatibility with various assay platforms, including those for neutrophil elastase, plasma kallikrein, and coagulation factors, highlights its versatility.[2] It is particularly effective in assays that employ fluorescence-based detection methods.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H20N2O4S | [1] |
| Molecular Weight | 372.45 g/mol | [1] |
| Purity | > 95% | [1] |
| Form | Lyophilized powder | [1] |
| Source | Synthetic | [1] |
Storage and Handling
This compound is shipped at 4°C and should be stored at -20°C for long-term stability, for up to one year.[1] For experimental use, it is recommended to prepare fresh solutions and use them promptly.
Applications in Drug Discovery
This compound is a substrate for Carboxypeptidase A, a zinc-containing metalloprotease involved in various physiological processes. Dysregulation of CPA activity has been implicated in several diseases, making it a target for therapeutic intervention. The primary application of this compound in drug discovery is in the high-throughput screening of compound libraries to identify potential inhibitors of Carboxypeptidase A.
Experimental Protocols
The following are representative protocols for the use of this compound in Carboxypeptidase A activity and inhibition assays. These protocols are based on established methods for CPA assays and can be adapted for specific experimental needs.
Carboxypeptidase A Activity Assay
This protocol describes a continuous spectrophotometric rate determination assay to measure the activity of Carboxypeptidase A using this compound. The hydrolysis of the peptide bond results in a product that can be detected by an increase in absorbance at a specific wavelength, or coupled to a secondary reaction for colorimetric or fluorometric readout.
Materials:
-
This compound
-
Carboxypeptidase A (from bovine pancreas)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Purified water
-
96-well UV-transparent flat-bottom plate or quartz cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Reagent Preparation:
-
Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C.
-
Prepare a stock solution of this compound in the Tris-HCl buffer. The final concentration in the assay will typically be in the range of its Km value (if known) or determined empirically.
-
Prepare a working solution of Carboxypeptidase A in the Tris-HCl buffer. The concentration should be sufficient to provide a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Execution:
-
To each well of the 96-well plate, add the following in order:
-
Tris-HCl buffer to bring the final volume to 200 µL.
-
This compound solution.
-
-
Initiate the reaction by adding the Carboxypeptidase A solution to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Monitor the increase in absorbance at a pre-determined wavelength (e.g., 254 nm, characteristic for the cleavage of similar peptide substrates) at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.
-
Screening for Carboxypeptidase A Inhibitors
This protocol is designed for screening potential inhibitors of Carboxypeptidase A using this compound as the substrate.
Materials:
-
All materials from the activity assay protocol.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare serial dilutions of the inhibitor compounds in the Tris-HCl buffer.
-
-
Assay Execution:
-
To each well of the 96-well plate, add the following in order:
-
Tris-HCl buffer.
-
Inhibitor solution (or vehicle control, e.g., DMSO).
-
Carboxypeptidase A solution.
-
-
Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 15-30 minutes) at 25°C.
-
Initiate the enzymatic reaction by adding the this compound solution.
-
Monitor the reaction rate as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
The following diagrams illustrate the conceptual workflows and relationships relevant to the use of this compound in drug discovery.
Caption: Carboxypeptidase A binds and hydrolyzes this compound.
Caption: Workflow for screening inhibitors of Carboxypeptidase A.
Conclusion
This compound is a specialized substrate for Carboxypeptidase A, enabling straightforward and robust assays for enzyme activity and inhibition. While specific quantitative data for the kinetic parameters of this compound with Carboxypeptidase A are not widely available in public literature, the provided protocols offer a solid foundation for its application in drug discovery research. Researchers are encouraged to optimize the assay conditions for their specific experimental setup to ensure reliable and reproducible results.
References
Quantifying Carboxypeptidase A Activity with Ac-Phe-Thiaphe-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the quantification of Carboxypeptidase A (CPA) activity using the chromogenic substrate N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (Ac-Phe-Thiaphe-OH). The enzymatic hydrolysis of this thiopeptide substrate releases a thiophenol product, which can be quantified spectrophotometrically using Ellman's reagent. This application note includes comprehensive experimental protocols, tables of kinetic and inhibition data, and visual diagrams to facilitate the implementation of this assay in research and drug development settings.
Introduction
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestive processes by catalyzing the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. Accurate quantification of CPA activity is essential for studying its biological function, identifying and characterizing inhibitors, and for various applications in biotechnology and drug discovery.
This compound is a specific substrate for CPA. The replacement of the oxygen atom with a sulfur atom in the scissile peptide bond allows for a continuous colorimetric assay. The hydrolysis of the thioamide bond by CPA releases N-acetyl-L-phenylalanine and 3-thia-L-phenylalanine (a thiophenol). The free thiol group of the latter product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the CPA activity.
Principle of the Assay
The enzymatic reaction and subsequent colorimetric detection are based on a two-step process. First, Carboxypeptidase A catalyzes the hydrolysis of this compound. In the second step, the liberated thiophenol reacts with Ellman's reagent (DTNB) to produce the colored product, TNB²⁻.
Enzymatic Reaction and Detection Chemistry
Caption: Enzymatic hydrolysis of this compound by Carboxypeptidase A and subsequent colorimetric detection.
Quantitative Data
Table 1: Kinetic Parameters for Carboxypeptidase A with this compound and other substrates
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| This compound | Not Specified | 0.22 | 112 | 5.09 x 10⁵ | Not Specified | 22 | [1] |
| Z-Glys-Phe | Bovine Pancreas | 1.1 | 5.3 | 4.82 x 10³ | 7.5 | 25 | [2] |
| Hippuryl-L-Phe | Bovine Pancreas | - | - | - | 7.5 | 25 | [3] |
| N-(4-methoxyphenylazoformyl)-Phe-OH | Bovine Pancreas | - | - | - | 8.0 | 25 | [4] |
Note: kcat for this compound was converted from 6720 min⁻¹ to 112 s⁻¹.
Table 2: Inhibition of Carboxypeptidase A
| Inhibitor | IC₅₀ / Kᵢ | Enzyme Source | Substrate Used | Reference |
| Potato Carboxypeptidase Inhibitor (PCI) | Kᵢ = 1.5-3.5 nM | Bovine Pancreas | Not Specified | |
| Benzylsuccinic acid | Potent Inhibitor | Bovine Pancreas | Not Specified | |
| Zinc ions (as ZnOH⁺) | Kᵢ = 0.71 µM | Bovine Pancreas | Dns-Gly-Ala-Phe |
Experimental Protocols
This section provides a detailed protocol for the determination of Carboxypeptidase A activity using this compound and Ellman's reagent.
Materials and Reagents
-
Carboxypeptidase A (from bovine pancreas)
-
This compound (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 7.5, containing 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplates (clear, flat-bottom)
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Enzyme Solution: Prepare a working solution of Carboxypeptidase A in cold assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Experimental Workflow
Caption: General workflow for the Carboxypeptidase A activity assay.
Assay Protocol (96-well plate format)
-
Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
160 µL of Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
20 µL of 10 mM DTNB solution (final concentration 1 mM)
-
10 µL of this compound working solution (final concentration will vary depending on the desired substrate concentration, typically around the Km value of 0.22 mM).
-
-
Blank and Controls:
-
Blank: A well containing all components except the enzyme. Add an equal volume of assay buffer instead of the enzyme solution.
-
Positive Control: A known concentration of active Carboxypeptidase A.
-
Negative Control (for inhibitor screening): A well containing all components, including the enzyme, but without the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the Carboxypeptidase A enzyme solution to each well. For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before adding to the assay mixture.
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the microplate in a plate reader set to 25°C and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-20 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at 25°C. Stop the reaction by adding a known inhibitor or by denaturing the enzyme. Read the final absorbance at 412 nm.
-
Data Analysis
-
Calculate the concentration of TNB²⁻: Use the Beer-Lambert law (A = εbc), where:
-
A is the change in absorbance at 412 nm per unit of time (for kinetic assays) or the final absorbance (for endpoint assays).
-
ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
b is the path length of the light in the well (cm). This needs to be determined for the specific microplate and volume used.
-
c is the concentration of TNB²⁻ produced.
-
-
Determine Enzyme Activity: The activity of Carboxypeptidase A can be expressed in units (µmol of product formed per minute) per mg of enzyme.
Activity (U/mg) = (Rate of TNB²⁻ formation (µmol/min)) / (mg of enzyme in the assay)
Conclusion
The use of this compound as a substrate provides a sensitive and continuous colorimetric assay for quantifying Carboxypeptidase A activity. The detailed protocols and compiled data in this application note offer a valuable resource for researchers in academia and industry. This assay can be readily adapted for high-throughput screening of CPA inhibitors, making it a powerful tool in drug discovery and development.
References
Application Note and Protocol: Kinetic Parameter Determination using Ac-Phe-Thiaphe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH, or N-Acetyl-L-phenylalanyl-L-3-thienylalanine, is a dipeptide mimetic that serves as a potential substrate for carboxypeptidase A (CPA). Carboxypeptidase A is a metalloexopeptidase that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids, showing a preference for those with aromatic or bulky aliphatic side chains. The unique structure of this compound, incorporating a non-canonical thiaphenylalanine residue, makes it a valuable tool for investigating the active site specificity and catalytic mechanism of CPA and other related proteases. This document provides a detailed protocol for the determination of key kinetic parameters (Km and Vmax) for an enzyme using this compound as a substrate.
Principle
The enzymatic hydrolysis of the peptide bond in this compound by an enzyme like Carboxypeptidase A results in the formation of N-Acetyl-L-phenylalanine and L-3-thienylalanine. The reaction progress can be monitored by measuring the increase in absorbance at a specific wavelength, resulting from the cleavage of the peptide bond. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters are fundamental for characterizing the enzyme's catalytic efficiency and its affinity for the substrate.
Data Presentation
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cbz-Gly-Phe | 0.5 | 98 | 1.96 x 105 |
| Cbz-Gly-Tyr | 0.7 | 65 | 9.29 x 104 |
| Cbz-Gly-Trp | 0.3 | 154 | 5.13 x 105 |
| Cbz-Gly-Leu | 2.5 | 60 | 2.40 x 104 |
| Ac-Ala-Ala | 1.2 | 458 | 3.82 x 105 |
Data is compiled from various sources for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of an enzyme with this compound.
Materials and Reagents
-
This compound (Substrate)
-
Carboxypeptidase A (Enzyme) from bovine pancreas
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates or quartz cuvettes
-
Pipettes and tips
-
Reagent reservoirs
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic parameter determination.
Procedure
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold 10% LiCl solution. The specific activity of the enzyme should be noted from the supplier's datasheet.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 100 mM NaCl.
-
-
Enzyme Working Solution:
-
Dilute the enzyme stock solution with the assay buffer to a final concentration that provides a linear rate of absorbance change over a few minutes. A typical starting concentration is 1-10 µg/mL.
-
-
Substrate Dilutions:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km. A suggested range to start with is 0.05, 0.1, 0.2, 0.5, 1, 2, and 5 mM.
-
-
Assay Protocol (96-well plate format):
-
To each well of a UV-transparent 96-well plate, add 180 µL of the different substrate dilutions. Include a blank for each substrate concentration containing 180 µL of the assay buffer without the substrate.
-
Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., 254 nm, where the peptide bond cleavage can be observed) every 15-30 seconds for 5-10 minutes.
-
Data Analysis
-
Calculate Initial Velocity (V0):
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of this plot.
-
Convert the rate from ΔAbs/min to µmol/min (V0) using the Beer-Lambert law (V0 = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette or microplate well. If the extinction coefficient is unknown, relative velocities can be used.
-
-
Determine Km and Vmax:
-
Michaelis-Menten Plot: Plot the initial velocity (V0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.
-
Lineweaver-Burk Plot: For a graphical determination, create a Lineweaver-Burk plot (1/V0 versus 1/[S]). The y-intercept of the linear fit is 1/Vmax, and the x-intercept is -1/Km.
-
Signaling Pathway Visualization
While this compound is a tool for in vitro enzyme characterization and not directly involved in a signaling pathway, the following diagram illustrates the general mechanism of Carboxypeptidase A action.
Caption: Generalized enzymatic reaction mechanism.
Conclusion
The protocol described in this application note provides a robust framework for the kinetic characterization of enzymes using the novel substrate this compound. By following these guidelines, researchers can obtain reliable kinetic parameters that are essential for understanding enzyme function, inhibitor screening, and the development of new therapeutic agents. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is recommended to ensure accurate and reproducible results.
Application Notes and Protocols for Lyophilized Ac-Phe-Thiaphe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Phe-Thiaphe-OH (N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine) is a synthetic dipeptide mimetic that serves as a substrate for Carboxypeptidase A (CPA). Its stability as a lyophilized powder makes it a valuable reagent in biochemical and pharmaceutical research, particularly in the fields of proteomics, enzyme kinetics, and inhibitor screening. These application notes provide detailed protocols for the reconstitution, handling, and experimental use of this compound.
Product Information
| Property | Description |
| Full Name | N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine |
| Molecular Formula | C₁₉H₂₀N₂O₄S |
| Molecular Weight | 372.45 g/mol |
| Appearance | Lyophilized white powder |
| Purity | >95% |
| Storage | Shipped at 4°C, store at -20°C for up to one year. |
| Primary Application | Substrate for Carboxypeptidase A |
Reconstitution of Lyophilized this compound
Proper reconstitution is critical to ensure the stability and activity of the peptide. Due to the aromatic nature of the phenylalanine residues, this compound may have limited solubility in purely aqueous solutions. A common practice for such peptides is to first dissolve them in a minimal amount of a sterile organic solvent, such as dimethyl sulfoxide (DMSO), before dilution in the desired aqueous buffer.
Materials:
-
Lyophilized this compound vial
-
Sterile, anhydrous DMSO
-
Sterile aqueous buffer of choice (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Sterile, low-retention polypropylene microtubes
-
Calibrated micropipettes
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Solubilization: Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM). Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect the solution for any particulates.
-
Aqueous Dilution: In a separate sterile tube, perform serial dilutions of the DMSO stock solution into the desired aqueous experimental buffer to achieve the final working concentration.
-
Note: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Reconstitution Quick Reference Table:
| Desired Stock Concentration | Mass of Peptide | Volume of DMSO to Add |
| 10 mM | 1 mg | 268.5 µL |
| 20 mM | 1 mg | 134.2 µL |
| 10 mM | 5 mg | 1.34 mL |
| 20 mM | 5 mg | 671 µL |
Experimental Protocols
This compound is primarily used as a substrate in Carboxypeptidase A activity assays. The hydrolysis of the peptide bond can be monitored using spectrophotometry.
Carboxypeptidase A Activity Assay (Absorbance-Based)
This protocol is adapted from standard CPA assays and measures the increase in absorbance resulting from the cleavage of the peptide bond. The hydrolysis of the C-terminal Thiaphe-OH from the Ac-Phe moiety leads to a change in the electronic environment of the aromatic rings, which can be detected by UV spectrophotometry.
Principle: The enzymatic reaction is as follows: this compound + H₂O --(Carboxypeptidase A)--> Ac-Phe-OH + Thiaphe-OH
The rate of this reaction is determined by measuring the change in absorbance over time. Based on the UV absorbance spectrum of phenylalanine, a wavelength of approximately 254-258 nm is a suitable starting point for monitoring the reaction.[1][2] The optimal wavelength should be determined empirically.
Materials:
-
Reconstituted this compound stock solution
-
Purified Carboxypeptidase A enzyme
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading UV wavelengths and maintaining a constant temperature
Protocol:
-
Prepare Working Solutions:
-
Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare enough for all reactions.
-
Enzyme Solution: Dilute the Carboxypeptidase A in cold Assay Buffer to a working concentration (e.g., 4-8 units/mL). Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Pipette the Substrate Solution into each well or cuvette (e.g., 180 µL for a 96-well plate).
-
Include a "no-enzyme" control for each substrate concentration to measure any non-enzymatic hydrolysis.
-
-
Equilibration: Pre-incubate the plate or cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[3]
-
Initiate Reaction: Add a small volume of the diluted Carboxypeptidase A solution to each well to start the reaction (e.g., 20 µL). Mix gently.
-
Monitor Absorbance: Immediately begin reading the absorbance at the chosen wavelength (e.g., 254 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)
-
ε (Molar Extinction Coefficient): This must be determined experimentally for the product (Ac-Phe-OH and Thiaphe-OH) at the specific wavelength used.
-
-
Enzyme Inhibition Assay
The above protocol can be adapted to screen for Carboxypeptidase A inhibitors.
Protocol:
-
Follow the setup for the activity assay.
-
Before adding the enzyme, add various concentrations of the potential inhibitor to the wells containing the substrate solution.
-
Incubate the substrate and inhibitor mixture for a few minutes.
-
Initiate the reaction by adding the Carboxypeptidase A enzyme.
-
Monitor the reaction and calculate the reaction velocities as described above.
-
Plot the reaction velocity as a function of the inhibitor concentration to determine parameters such as the IC₅₀.
Data Presentation
Table 1: Kinetic Parameters of Carboxypeptidase A with Various Substrates
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Hippuryl-L-phenylalanine | 0.5 - 1.2 | 300 - 600 | 2.5 x 10⁵ - 1.2 x 10⁶ |
| N-(4-methoxyphenylazoformyl)-L-phenylalanine | ~0.1 | N/A | N/A |
| FA-Phe-Phe | 0.12 | 150 | 1.25 x 10⁶ |
| FA-Phe-Ala | 0.25 | 120 | 4.8 x 10⁵ |
| This compound | To be determined | To be determined | To be determined |
Data compiled from various sources for bovine pancreatic Carboxypeptidase A.[4] FA = 3-(2-furyl)acryloyl. Values can vary based on assay conditions.
Visualizations
Enzymatic Reaction of Carboxypeptidase A
Caption: Hydrolysis of this compound by Carboxypeptidase A.
Experimental Workflow for Enzyme Activity Assay
Caption: Workflow for a Carboxypeptidase A absorbance-based assay.
References
- 1. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 2. omlc.org [omlc.org]
- 3. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ac-Phe-Thiaphe-OH concentration in enzyme assays
Welcome to the technical support center for Ac-Phe-Thiaphe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in enzyme assays and other research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a dipeptide mimetic. It is primarily known as a substrate for the enzyme Carboxypeptidase A (CPA). It is also reported to have inhibitory activity against Nerve Growth Factor (NGF) and potential applications in cancer research.
Q2: What are the main applications of this compound in research?
The primary applications of this compound include:
-
Enzyme Kinetics: Serving as a substrate for studying the kinetics of Carboxypeptidase A.
-
Inhibitor Screening: Used in assays to screen for potential inhibitors of Carproxypeptidase A.
-
Neuroscience Research: Investigating its role as a potential inhibitor of Nerve Growth Factor (NGF) signaling, which is implicated in pain pathways.
-
Cancer Research: Exploring its effects on cancer cell lines.
Q3: How should I store and handle this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. When preparing solutions, it is recommended to allow the vial to warm to room temperature before opening to avoid condensation.
Troubleshooting Guide for Carboxypeptidase A (CPA) Assays
This guide addresses common issues encountered when using this compound as a substrate in Carboxypeptidase A assays.
Issue 1: Low or No Enzyme Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Buffer pH | The optimal pH for Carboxypeptidase A activity is typically around 7.5. Prepare fresh Tris-HCl buffer with NaCl and verify the pH. |
| Enzyme Inactivity | Ensure the Carboxypeptidase A enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt. |
| Sub-optimal Substrate Concentration | The concentration of this compound may be too low. While specific Km and Vmax values for this substrate are not readily available in the literature, a typical starting point for a new substrate is to perform a concentration-response curve to determine the optimal concentration. |
| Presence of Inhibitors | Ensure that none of the reagents or the sample itself contains inhibitors of Carboxypeptidase A. Chelating agents like EDTA can inhibit CPA, which is a metalloenzyme. |
Issue 2: High Background Signal
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Substrate Instability | This compound may be degrading non-enzymatically in the assay buffer. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Use high-purity water and reagents to prepare all solutions. Ensure that glassware and plasticware are thoroughly cleaned. |
| Incorrect Wavelength Measurement | If using a spectrophotometric assay, ensure you are measuring the absorbance at the correct wavelength for the product of the enzymatic reaction. |
Issue 3: Poor Reproducibility
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme and substrate. |
| Temperature Fluctuations | Ensure a stable and consistent temperature throughout the assay. Use a water bath or a temperature-controlled plate reader. |
| Inconsistent Incubation Times | Use a timer to ensure that all reactions are incubated for the same amount of time before measurement. |
Experimental Protocols
General Protocol for a Carboxypeptidase A (CPA) Assay using a Dipeptide Substrate
This protocol is a general guideline and may require optimization for this compound. The principle is based on the spectrophotometric detection of the product of the enzymatic reaction.
Materials:
-
This compound
-
Carboxypeptidase A (from bovine pancreas)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Enzyme Diluent: 10% Lithium Chloride
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the Assay Buffer to a desired stock concentration. The solubility may need to be tested.
-
Prepare the Carboxypeptidase A solution: Dissolve the enzyme in cold 10% LiCl to a concentration of 1-3 units/mL. Allow the solution to clear before use.
-
Set up the reaction: In a cuvette or microplate well, add the Assay Buffer and the this compound solution to achieve the final desired substrate concentration.
-
Equilibrate the temperature: Incubate the reaction mixture at 25°C for 5-10 minutes.
-
Initiate the reaction: Add a small volume of the diluted Carboxypeptidase A solution to the reaction mixture and mix quickly.
-
Monitor the reaction: Immediately start monitoring the change in absorbance at a predetermined wavelength over time. The specific wavelength will depend on the product formed from the cleavage of this compound.
-
Calculate the initial reaction velocity: Determine the initial linear rate of the reaction from the absorbance data.
Note: Since the exact product and its molar extinction coefficient for this compound are not specified, a standard curve with a known amount of one of the expected products (e.g., Thiaphenylalanine) may be necessary for quantitative analysis.
Visualizations
Experimental Workflow for CPA Assay Optimization
Caption: Workflow for optimizing a Carboxypeptidase A assay.
Signaling Pathway of NGF Inhibition
Nerve Growth Factor (NGF) binds to its high-affinity receptor, TrkA, on the surface of neurons. This binding leads to the autophosphorylation of TrkA and the activation of downstream signaling pathways, which are associated with pain sensation. An inhibitor of NGF would block this initial binding step.
Caption: Simplified pathway of NGF signaling and its potential inhibition.
Troubleshooting low signal in Ac-Phe-Thiaphe-OH assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Phe-Thiaphe-OH assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a dipeptide mimetic substrate primarily used for assaying the activity of proteases, with a particular specificity for Carboxypeptidase A (CPA). It is widely utilized in enzyme kinetics, inhibitor screening, and other proteomics research that involves monitoring protease activity.[1] Its design allows for precise monitoring of enzymatic reactions, often in fluorescence-based detection methods.[1]
Q2: What is the principle behind a fluorescence-based assay using this compound?
While the exact mechanism is often assay-specific and may depend on proprietary formulations, fluorescence-based protease assays with substrates like this compound typically operate on one of two principles:
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Fluorescence Resonance Energy Transfer (FRET): The substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Intrinsic Fluorescence or Environmentally Sensitive Dyes: The substrate or its cleavage products may have intrinsic fluorescent properties that change upon reaction. For instance, the cleavage of the peptide bond can alter the microenvironment of a fluorescent amino acid analog, leading to a change in fluorescence intensity or a shift in the emission wavelength.
Q3: What are the recommended storage conditions for this compound?
This compound is typically shipped at 4°C and should be stored at -20°C for long-term stability, for up to one year.
Troubleshooting Guide: Low Signal in this compound Assays
A low or absent signal is a common issue in enzyme assays. The following sections provide a systematic approach to troubleshooting this problem.
Problem Area 1: Reagents and Substrate Integrity
Q: My assay shows very low or no signal. Could my this compound substrate be the problem?
A: Yes, improper handling or degradation of the substrate is a primary suspect for low signal.
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Improper Storage: Ensure that the this compound has been stored at -20°C as recommended. Repeated freeze-thaw cycles can degrade the peptide. It is advisable to aliquot the substrate upon receipt to minimize this.
-
Purity: Verify the purity of the substrate, which should ideally be >95%.
-
Solubility: Ensure the substrate is fully dissolved in the appropriate solvent as recommended by the manufacturer. Incomplete dissolution will lead to a lower effective substrate concentration.
Problem Area 2: Enzyme Activity and Concentration
Q: I've confirmed my substrate is fine, but the signal is still low. What about the enzyme?
A: Low enzyme activity or an inappropriate enzyme concentration can lead to a weak signal.
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Enzyme Stability: Proteases can be sensitive to storage conditions and handling. Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Enzyme Concentration: The enzyme concentration may be too low. It is crucial to perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
Enzyme Activity: Verify the activity of your enzyme stock with a known, reliable substrate and protocol.
Problem Area 3: Assay Conditions and Protocol
Q: My reagents seem to be in order. Could my assay setup be the cause of the low signal?
A: Suboptimal assay conditions are a frequent cause of poor assay performance.
-
Buffer Composition and pH: Protease activity is highly dependent on pH. Ensure your assay buffer is at the optimal pH for your specific enzyme (e.g., pH 7.5 for Carboxypeptidase A). The buffer composition, including salt concentration, should also be optimized.
-
Incubation Time and Temperature: The incubation time may be too short for sufficient product formation. Conversely, excessively long incubation times can lead to substrate depletion or enzyme instability. The temperature should be maintained at the optimal level for the enzyme (e.g., 25°C or 37°C).
-
Inhibitors: Your sample or reagents may contain contaminating protease inhibitors.
| Parameter | Recommended Range | Potential Impact of Deviation |
| pH | Enzyme-specific (e.g., 7.0-8.0 for CPA) | Suboptimal pH can drastically reduce enzyme activity. |
| Temperature | Enzyme-specific (e.g., 25-37°C) | Lower temperatures will slow the reaction rate; higher temperatures can denature the enzyme. |
| Substrate Conc. | Near or below Km for inhibitor studies | Too low a concentration can limit the reaction rate; too high can lead to substrate inhibition. |
| Enzyme Conc. | Titrated for linear range | Too low will result in a weak signal; too high can lead to rapid substrate depletion. |
This table presents generally accepted ranges. Optimal conditions should be determined empirically for each specific assay.
Problem Area 4: Instrumentation and Data Acquisition
Q: I've optimized my assay, but the signal is still weak when I read the plate. What should I check on my instrument?
A: Incorrect instrument settings can prevent the detection of an otherwise valid signal.
-
Excitation and Emission Wavelengths: Ensure you are using the correct excitation and emission wavelengths for the fluorophore in your assay. This information should be provided by the assay kit manufacturer or determined empirically.
-
Instrument Gain/Sensitivity: The gain setting on the fluorometer may be too low. Increase the gain to amplify the signal, but be cautious of increasing the background noise as well.
-
Plate Type: For fluorescence assays, use black, opaque microplates to minimize background fluorescence and light scattering.
-
Read Mode: For fluorescence assays, ensure the instrument is set to read from the top of the plate unless otherwise specified by the protocol.
Experimental Protocols
General Protocol for a Fluorescence-Based this compound Protease Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental goals.
-
Reagent Preparation:
-
Prepare an assay buffer at the optimal pH and salt concentration for the target protease.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer.
-
Prepare a stock solution of the protease in a suitable buffer.
-
-
Assay Procedure:
-
In a black, 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Test compound (for inhibitor screening) or vehicle control
-
This compound substrate
-
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the protease to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence signal at the appropriate excitation and emission wavelengths.
-
Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Visualizations
Troubleshooting Workflow for Low Signal
The following diagram outlines a logical workflow for troubleshooting low signal in this compound assays.
Caption: A step-by-step guide to diagnosing low signal issues.
General Protease Assay Workflow
This diagram illustrates the typical workflow for setting up a protease assay.
Caption: Standard procedure for a protease assay from start to finish.
References
Common issues with Ac-Phe-Thiaphe-OH solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues with Ac-Phe-Thiaphe-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an N-acetylated dipeptide mimetic. Its structure consists of N-acetylated L-phenylalanine linked to L-3-thiaphenylalanine. Thiaphenylalanine is an unnatural amino acid where a sulfur atom replaces a carbon in the phenyl ring of phenylalanine.
Key Properties:
-
Molecular Formula: C₁₉H₂₀N₂O₄S[1]
-
Molecular Weight: 372.45 g/mol [1]
-
Appearance: Typically a lyophilized white powder.
-
Storage: For long-term stability, it is recommended to store the lyophilized powder at -20°C. The product is typically shipped at 4°C.[1]
Q2: What are the main factors affecting the solubility of this compound?
The solubility of this compound is primarily influenced by its chemical structure:
-
Hydrophobicity: The presence of two aromatic rings (from Phenylalanine and Thiaphenylalanine) makes the molecule significantly hydrophobic. Hydrophobic peptides tend to have poor solubility in aqueous solutions.
-
Net Charge: At physiological pH (around 7.4), the N-terminal amino group is acetylated, which removes its positive charge. The C-terminal carboxylic acid group (-COOH) will be deprotonated to a carboxylate (-COO⁻), giving the molecule a net charge of -1. Solubility is often lowest near the peptide's isoelectric point (pI).
-
pH of the Solvent: The charge state of the C-terminal carboxyl group is pH-dependent. In acidic solutions (pH < 3), the carboxyl group will be protonated (-COOH), making the molecule neutral. In neutral to basic solutions (pH > 5), it will be deprotonated (-COO⁻), making the molecule negatively charged.
Q3: My this compound is not dissolving in water or common aqueous buffers. What should I do?
This is a common issue due to the hydrophobic nature of the dipeptide. A systematic approach to solubilization is recommended. It is crucial to test the solubility on a small aliquot of the peptide first to avoid risking the entire sample.
Troubleshooting Guide
Issue: The lyophilized powder of this compound does not dissolve in my aqueous buffer (e.g., PBS, Tris).
This is the most common problem encountered with this hydrophobic dipeptide. Follow the steps below to systematically find a suitable solvent system.
Step 1: Initial Solubility Testing in Organic Solvents
Given its hydrophobicity, this compound will likely require an organic solvent to achieve initial dissolution. The table below provides a list of recommended starting solvents.
| Solvent | Class | Notes |
| Dimethyl sulfoxide (DMSO) | Organic | Recommended first choice for hydrophobic peptides. It is a powerful solvent with low toxicity in many biological assays at low concentrations (<1%). |
| N,N-Dimethylformamide (DMF) | Organic | An alternative to DMSO. Use with caution as it can be more toxic in cellular assays. |
| Acetonitrile (ACN) | Organic | Useful for preparing stock solutions for chromatography. Less suitable for direct use in many biological assays. |
| Ethanol / Methanol | Organic | Can be effective for some hydrophobic peptides. Evaporates easily. |
| 10% Ammonium Hydroxide (NH₄OH) | Aqueous (Basic) | Since the peptide has an acidic C-terminus, a basic solution can aid in solubility. Use cautiously and check for compatibility with your experiment. This may not be effective due to high hydrophobicity. |
Step 2: Experimental Protocol for Solubilization
This protocol outlines a systematic approach to dissolving this compound.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh a small, known amount of the peptide for the initial test.
-
-
Initial Dissolution in Organic Solvent:
-
Add a minimal amount of pure DMSO (e.g., 10-20 µL) directly to the lyophilized powder.
-
Gently vortex or sonicate the vial for 1-2 minutes to aid dissolution. Visually inspect to ensure the peptide has completely dissolved and the solution is clear.
-
-
Dilution into Aqueous Buffer:
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS, Tris) to the concentrated stock solution.
-
It is critical to add the buffer to the peptide-organic solvent mixture, not the other way around.
-
Add the buffer dropwise while continuously vortexing to prevent the peptide from precipitating out of solution due to sudden solvent change.
-
-
Handling Precipitation:
-
If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit of the peptide in that final solvent mixture.
-
If precipitation occurs, you can try:
-
Adding more organic solvent to redissolve the peptide, adjusting the final concentration.
-
Starting over with a lower final concentration of the peptide.
-
-
Step 3: Physical Aids for Dissolution
-
Sonication: A brief period in a bath sonicator (5-10 minutes) can help break up aggregates and promote dissolution. Avoid probe sonicators as they can generate heat and potentially degrade the peptide.
-
Gentle Warming: Warming the solution to 30-40°C can sometimes improve solubility. However, use this method with caution, as excessive heat can lead to degradation.
Visualizing the Workflow and Troubleshooting
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: A general workflow for solubilizing this compound.
Caption: A decision tree for troubleshooting this compound solubility.
References
How to prevent Ac-Phe-Thiaphe-OH degradation in solution
Welcome to the technical support center for Ac-Phe-Thiaphe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
A cloudy solution may indicate poor solubility or aggregation of the peptide. Here are a few steps to address this issue:
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Sonication: Gently sonicate the solution for a few minutes to aid in dissolution.
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pH Adjustment: The solubility of peptides is often pH-dependent. For this compound, which has an acidic C-terminal carboxyl group, slightly increasing the pH by adding a small amount of a basic solution (e.g., 0.1% aqueous ammonia) might improve solubility. Always add the base dropwise while monitoring the solution's clarity.
-
Co-solvents: If aqueous solutions are not suitable, consider using a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, followed by dilution with your aqueous buffer. Be mindful that organic solvents can affect biological assays.
Q2: I am seeing a loss of activity in my this compound stock solution over time. What could be the cause?
Loss of activity is often a sign of chemical degradation. The primary degradation pathways for peptides in solution include hydrolysis, oxidation, and aggregation. To minimize this:
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Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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pH of Solution: The stability of peptides is highly pH-dependent. It is recommended to conduct a pH stability study to determine the optimal pH range for this compound. Generally, a pH range of 3-7 is advisable for peptide solutions to minimize hydrolysis.[1]
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Oxygen Exposure: If oxidation is suspected, especially due to the thiaphenylalanine residue, prepare solutions using deoxygenated solvents and store them under an inert gas like nitrogen or argon.
Q3: How should I prepare my this compound solution for an experiment?
Proper preparation is crucial for the stability of the peptide. Follow these guidelines:
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Bring to Room Temperature: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent moisture absorption.[2][3]
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Weigh Quickly: Weigh the desired amount of peptide quickly and reseal the vial tightly.
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Solvent Selection: Start by attempting to dissolve the peptide in sterile, purified water. If solubility is an issue, refer to the troubleshooting steps in Q1.
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Buffer Choice: Use a buffer system that is appropriate for your experimental pH range and is compatible with your assay. Avoid buffers that may react with the peptide.
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Filtration: If necessary, filter the solution through a 0.2 µm filter to remove any potential bacterial contamination.[4]
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Storage: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the peptide | Perform a forced degradation study to identify potential degradation products. Optimize storage conditions (pH, temperature, light exposure). |
| Inconsistent assay results | Instability of the peptide in the assay buffer | Evaluate the stability of this compound in your specific assay buffer over the time course of the experiment. Consider using stabilizing excipients if necessary. |
| Precipitation upon addition to media | Poor solubility or interaction with media components | Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the final medium. Perform a solubility test in the final medium before the main experiment. |
| Discoloration of the solution | Oxidation or other chemical reactions | Prepare solutions with deoxygenated solvents and protect from light. Analyze the solution by HPLC-MS to identify any new chemical species. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
This protocol outlines a method to determine the pH at which this compound exhibits the highest stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC system with a C18 column
-
pH meter
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of organic solvent followed by dilution).
-
Prepare a series of solutions by diluting the stock solution into the different buffers to a final concentration of 1 mg/mL.
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Measure the initial concentration (T=0) of this compound in each buffered solution using a validated HPLC method.
-
Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, and 40°C).
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At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze the concentration of the remaining this compound by HPLC.
-
Plot the percentage of remaining this compound against time for each pH and temperature.
-
The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution of this compound at an elevated temperature (e.g., 70°C) for 48 hours.
-
Analyze all stressed samples, along with an unstressed control, by HPLC-MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation.[6]
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 25°C
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 3.0 | 95.2 | 90.5 | 85.8 |
| 5.0 | 99.1 | 98.2 | 97.5 |
| 7.0 | 98.5 | 97.1 | 95.8 |
| 9.0 | 92.3 | 85.1 | 78.2 |
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Typical Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Peptide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Peptide bond cleavage, racemization |
| Oxidation | 3% H₂O₂, RT | Oxidation of thiaphenylalanine |
| Photolysis | UV light (254 nm), RT | Photodegradation of aromatic rings |
| Thermal | 70°C | Various degradation pathways |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for determining this compound stability.
References
Ac-Phe-Thiaphe-OH assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Phe-Thiaphe-OH assays, particularly in the context of Carboxypeptidase A (CPA) activity. Given the limited publicly available data specific to this compound, this guide adapts established protocols for similar CPA substrates and incorporates general principles of enzyme assay troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine) is a synthetic dipeptide mimetic. It serves as a substrate for Carboxypeptidase A (CPA), a digestive enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. Its primary application is in biochemical assays to measure the enzymatic activity of CPA and to screen for its inhibitors.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to keep it at -20°C. Once reconstituted in a solvent, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide. The stability of the peptide in solution is dependent on the buffer composition and pH.
Q3: What is a typical buffer system for a Carboxypeptidase A assay?
A commonly used buffer for Carboxypeptidase A assays is a Tris-HCl buffer, for example, 25 mM Tris-HCl with 500 mM NaCl, adjusted to a pH of 7.5 at 25°C. The optimal pH for CPA activity can vary slightly depending on the specific substrate and reaction conditions.
Q4: How is the activity of Carboxypeptidase A typically measured using a substrate like this compound?
The enzymatic hydrolysis of a peptide bond by CPA can be monitored using a continuous spectrophotometric rate determination. This involves measuring the change in absorbance at a specific wavelength over time. For substrates like hippuryl-L-phenylalanine, the increase in absorbance at 254 nm is monitored as a product is formed.[1] For this compound, the specific wavelength for monitoring the reaction would need to be determined empirically by scanning the absorbance spectra of the substrate and its hydrolysis products.
Troubleshooting Guide
High variability and poor reproducibility are common challenges in enzyme assays. This guide addresses specific issues that may be encountered during experiments with this compound and Carboxypeptidase A.
| Issue | Potential Cause | Recommended Solution |
| High background signal or no enzyme activity | Substrate Instability: this compound may be degrading in the assay buffer. | Prepare fresh substrate solutions for each experiment. Assess the stability of the substrate in your assay buffer over the time course of the experiment by incubating it without the enzyme and monitoring for changes in absorbance. |
| Contaminated Reagents: Buffer components or water may be contaminated with proteases or inhibitors. | Use high-purity reagents (e.g., molecular biology grade) and water. Prepare fresh buffers and filter-sterilize them. | |
| Inconsistent results between wells/replicates (High CV%) | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. | Use calibrated pipettes and proper pipetting techniques. For microplate assays, consider using a multichannel pipette for additions to minimize timing differences. Prepare a master mix of reagents to be added to all wells to reduce well-to-well variability. |
| "Edge Effect" in Microplates: Increased evaporation in the outer wells of a microplate leading to changes in reagent concentrations. | Avoid using the outer wells of the microplate for samples. Instead, fill them with buffer or water to create a humidity barrier. Ensure the plate is sealed properly during incubation. | |
| Temperature Fluctuations: Inconsistent temperature across the plate or between experiments. | Use a temperature-controlled plate reader or water bath for incubations. Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Low signal-to-noise ratio | Suboptimal Substrate Concentration: Substrate concentration may be too far from the enzyme's Km, leading to a slow reaction rate. | Perform a substrate titration experiment to determine the optimal concentration. A starting point is often a concentration close to the Km value. |
| Incorrect Wavelength: The wavelength used for detection may not be optimal for observing the change in absorbance upon substrate hydrolysis. | Perform a wavelength scan of the substrate and the expected products to identify the wavelength with the maximum difference in absorbance. | |
| Non-linear reaction progress curves | Substrate Depletion: The substrate is being consumed rapidly, leading to a decrease in the reaction rate over time. | Use a lower enzyme concentration or a higher initial substrate concentration. Analyze only the initial linear portion of the reaction curve. |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | Check the stability of the enzyme under your assay conditions (pH, temperature, buffer components). Consider adding stabilizing agents like BSA if appropriate. | |
| Product Inhibition: The product of the reaction may be inhibiting the enzyme. | Analyze the initial reaction rates where the product concentration is low. |
Experimental Protocols
Representative Spectrophotometric Assay for Carboxypeptidase A Activity
This protocol is based on the hydrolysis of a peptide substrate and can be adapted for use with this compound.
Materials:
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Carboxypeptidase A (from bovine pancreas)
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This compound
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Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
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Solvent for substrate (e.g., a small amount of DMSO or ethanol, followed by dilution in Assay Buffer)
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Spectrophotometer or microplate reader capable of measuring absorbance at the determined optimal wavelength.
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Temperature-controlled cuvette holder or plate incubator (25°C)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 7.5 at 25°C.
-
Prepare a stock solution of this compound. Due to the aromatic nature of the peptide, it may have limited aqueous solubility. A small amount of an organic solvent like DMSO may be needed to initially dissolve the peptide, followed by dilution in the Assay Buffer to the final desired concentration. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting enzyme activity.
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Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., cold 10% LiCl or the Assay Buffer). The concentration should be determined empirically to give a linear rate of reaction over a reasonable time course.
-
-
Assay Execution (Cuvette Format):
-
Set the spectrophotometer to the optimal wavelength for detecting the hydrolysis of this compound and equilibrate the cuvette holder to 25°C.
-
To a cuvette, add the appropriate volume of Assay Buffer and this compound solution to reach the desired final concentration in the total reaction volume (e.g., 1 mL).
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Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to establish a baseline absorbance.
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Initiate the reaction by adding a small volume of the Carboxypeptidase A solution and mix thoroughly by gentle inversion.
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Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial reaction velocity (v₀) from the linear portion of the curve (ΔAbsorbance/Δtime).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette. The change in molar extinction coefficient (Δε) between the product and the substrate at the measurement wavelength is required for this calculation.
-
Data Presentation
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hippuryl-L-phenylalanine | ~0.5 - 1.0 | ~50 - 100 | ~1 x 105 |
| Benzoylglycyl-L-phenylalanine | ~0.1 - 0.5 | ~100 - 200 | ~2 x 105 - 1 x 106 |
| Carbobenzoxyglycyl-L-phenylalanine | ~0.05 - 0.2 | ~150 - 300 | ~1 x 106 - 3 x 106 |
| Note: These values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition). |
Visualizations
Experimental Workflow for Troubleshooting Assay Variability
Caption: Troubleshooting workflow for addressing high variability in assay results.
Logical Relationship of Factors Affecting Enzyme Assay Reproducibility
Caption: Key factors influencing the reproducibility of enzyme assays.
References
Technical Support Center: Optimal Hydrolysis of Ac-Phe-Thiaphe-OH
Welcome to the technical support center for the handling and hydrolysis of Ac-Phe-Thiaphe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the chemical compound N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine. It is a synthetic dipeptide mimetic that serves as a substrate for the enzyme Carboxypeptidase A.[1]
Q2: Why is pH adjustment critical for the hydrolysis of this compound?
A2: The hydrolysis of the peptide bond in this compound is subject to both acid and base catalysis.[2][] Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which makes it more susceptible to nucleophilic attack by water, thus accelerating hydrolysis.[2][][4] Conversely, in basic conditions, the reaction can also be catalyzed. Therefore, the rate of hydrolysis is highly dependent on the pH of the solution, and finding the optimal pH is crucial for achieving a desired reaction rate and for studying enzyme kinetics.
Q3: How should I store this compound?
A3: For long-term stability, this compound should be stored in its lyophilized form at -20°C.[1] It is shipped at 4°C, but for storage exceeding a few days, freezing is recommended to prevent degradation.[1]
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Dissolve the peptide in a suitable solvent, such as sterile water or a buffer with a pH between 5 and 6, to a known concentration. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO may be used, followed by dilution with the aqueous buffer.[5]
Experimental Protocol: pH-Dependent Hydrolysis of this compound
This protocol describes a method to determine the optimal pH for the chemical hydrolysis of this compound by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Buffer Preparation: Prepare a series of 0.1 M buffers at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10).
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 10% ACN in water).
-
Reaction Setup: For each pH value, add a small aliquot of the this compound stock solution to the buffer to achieve a final concentration of 0.1 mg/mL. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C or 50°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture and transfer it to an HPLC vial. Quench the reaction by adding an equal volume of 1% TFA in ACN.
-
HPLC Analysis:
-
Analyze the samples using a C18 reversed-phase HPLC column.
-
Use a mobile phase gradient, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes
-
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its hydrolysis products.
-
Calculate the percentage of hydrolysis at each time point for each pH by comparing the peak area of the parent peptide to the total peak area of the parent and product peaks.
-
Quantitative Data Summary
The following table presents illustrative data for the hydrolysis of this compound at 37°C over 24 hours at various pH values.
| pH | % Hydrolysis at 1 hr | % Hydrolysis at 4 hrs | % Hydrolysis at 8 hrs | % Hydrolysis at 24 hrs |
| 3.0 | 15% | 45% | 70% | >95% |
| 4.0 | 10% | 35% | 60% | 90% |
| 5.0 | 5% | 20% | 40% | 75% |
| 6.0 | <2% | 10% | 20% | 45% |
| 7.0 | <1% | 5% | 10% | 25% |
| 8.0 | 5% | 18% | 35% | 70% |
| 9.0 | 12% | 40% | 65% | >95% |
| 10.0 | 20% | 55% | 80% | >95% |
| Note: This data is for illustrative purposes only and may not reflect actual experimental results. |
Troubleshooting Guide
Q: Why is my observed hydrolysis rate significantly lower than expected?
A:
-
Incorrect pH: Verify the pH of your buffers with a calibrated pH meter. The hydrolysis rate is very sensitive to pH.
-
Low Temperature: Ensure your incubator or water bath is set to and maintaining the correct temperature. Hydrolysis is a chemical reaction and its rate is temperature-dependent.
-
Peptide Degradation: If the peptide was stored improperly (e.g., at room temperature or in solution for an extended period), it may have degraded, leading to lower activity.[6]
-
Inaccurate Concentration: Errors in weighing the lyophilized peptide or in dilutions can lead to a lower starting concentration and thus an apparently lower hydrolysis rate. Peptides can be hygroscopic, so it is important to account for water content.[7][8]
Q: I am seeing multiple, unexpected peaks in my HPLC chromatogram. What could be the cause?
A:
-
Peptide Impurities: The starting material may contain impurities from the synthesis process. Always check the certificate of analysis for the purity of the peptide.
-
Side Reactions: At extreme pH values and elevated temperatures, other reactions such as oxidation (especially if the peptide contains susceptible residues like Met or Trp) or other degradation pathways can occur.[9]
-
Contamination: Contamination from solvents, buffers, or handling can introduce extraneous peaks. Ensure high-purity reagents and clean labware are used.
-
Co-elution: Different peptide species or impurities may co-elute, appearing as a single, broad peak or as a peak with a shoulder.[10] Adjusting the HPLC gradient may help to resolve these.
Q: My results are not reproducible between experiments. What should I check?
A:
-
Inconsistent Sample Handling: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between runs.
-
Peptide Adsorption: Peptides can adsorb to glass or plastic surfaces, leading to loss of material and variability in results.[11] Using low-binding tubes and vials can help to mitigate this issue.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the peptide stock solution, as this can lead to degradation.[6] It is best to aliquot the stock solution into single-use volumes.
-
HPLC System Variability: Ensure the HPLC system is performing consistently. Check for pressure fluctuations, and run a standard to confirm retention times and peak areas are reproducible.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound hydrolysis.
Caption: Troubleshooting guide for common issues in peptide hydrolysis experiments.
References
- 1. peptidepharma.com [peptidepharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Stability [sigmaaldrich.com]
- 10. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Ac-Phe-Thiaphe-OH interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Phe-Thiaphe-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dipeptide mimetic, specifically N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine.[1] It is commonly used as a substrate for Carboxypeptidase A (CPA), a digestive enzyme that catalyzes the hydrolysis of C-terminal amino acids with aromatic or branched aliphatic side chains.[2][3] Due to its specific structure, it is a valuable tool in proteomics, enzyme kinetics, and molecular biology for studying protease activity and inhibition.[4]
Q2: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C.[1] When shipped, it is typically maintained at 4°C.[1]
Q3: What is the best way to dissolve this compound?
Solubility of Similar Phenylalanine-Containing Peptides
| Compound | Solvent | Concentration | Notes |
| Fmoc-Phe-OH | DMSO | 100 mg/mL | Ultrasonic may be needed. Hygroscopic DMSO can impact solubility. |
| H-Phe-Phe-OH | 4-Methylpyridine | 4 mg/mL | Insoluble in DMSO. |
| H-Phe-Phe-OH | Ethanol | 1 mg/mL |
This table provides solubility data for structurally related peptides and should be used as a general guideline.
Troubleshooting Guides
Unexpected results in assays using this compound can arise from various factors. This guide addresses common issues, their potential causes, and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or low signal | Enzyme Inactivity: The enzyme (e.g., Carboxypeptidase A) may be inactive due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme lot. |
| Presence of Chelating Agents: Carboxypeptidase A is a metalloenzyme containing a critical Zn²⁺ ion in its active site.[2][3] Reagents like EDTA or EGTA in your buffer will chelate the zinc, rendering the enzyme inactive. | Prepare fresh buffers without any chelating agents. If their presence is unavoidable from a previous step, consider buffer exchange or dialysis of your enzyme preparation. | |
| Incorrect Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for Carboxypeptidase A is around 7.5. | Verify the pH of your assay buffer and adjust as necessary. | |
| High background signal | Substrate Degradation: this compound may degrade over time, especially if not stored correctly, leading to a high background reading. | Use freshly prepared substrate solutions. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Contaminating Proteases: The enzyme preparation or other sample components may be contaminated with other proteases that can cleave the substrate. | Use a highly purified enzyme. Include a broad-spectrum protease inhibitor cocktail in your sample preparation (excluding metalloprotease inhibitors if studying CPA). | |
| Inconsistent results (poor reproducibility) | Substrate Precipitation: The substrate may not be fully soluble in the final assay buffer, especially after dilution from a DMSO stock, leading to variable concentrations. | Ensure the final concentration of DMSO in the assay is low (typically <1%) and does not cause precipitation. Visually inspect the solution for any cloudiness. Sonication may aid in dissolution. |
| Interference from Assay Components: High concentrations of detergents can disrupt the hydrophobic interactions required for substrate binding in the S1' pocket of Carboxypeptidase A. Reducing agents may also interfere with enzyme structure if disulfide bonds are present and critical. | Minimize the concentration of detergents or screen for compatible ones. Avoid strong reducing agents unless their effect is being studied. | |
| Pipetting Errors: Inaccurate pipetting of the substrate or enzyme can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the assay to minimize pipetting variations between wells. |
Experimental Protocols
General Protocol for a Carboxypeptidase A Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of a compound against Carboxypeptidase A using this compound as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Carboxypeptidase A (CPA) Stock Solution: Prepare a 1 mg/mL stock solution of CPA in the assay buffer. Aliquot and store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Inhibitor Stock Solution: Prepare a stock solution of the test compound in 100% DMSO.
-
-
Assay Procedure:
-
Dilute the CPA stock solution to the desired working concentration (e.g., 10 µg/mL) in cold assay buffer. Keep on ice.
-
Prepare serial dilutions of the test inhibitor in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells).
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.
-
Add 20 µL of the diluted CPA enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate working solution by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.
-
Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength for the detection of the cleaved product. The cleavage of the thiaphenylalanine residue can be monitored by measuring the increase in absorbance at a specific wavelength, which should be determined experimentally.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Simplified pathway of this compound cleavage by Carboxypeptidase A.
Caption: Decision tree for troubleshooting common issues in this compound assays.
References
Technical Support Center: Optimizing Ac-Phe-Thiaphe-OH-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of assays utilizing the dipeptide mimetic substrate, Ac-Phe-Thiaphe-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
A1: this compound is a synthetic dipeptide mimetic, N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine. It serves as a substrate for certain proteases, primarily carboxypeptidase A (CPA) and chymotrypsin-like serine proteases. Its structure is designed to be specifically recognized and cleaved by these enzymes, making it a useful tool in studying their activity and inhibition.
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability, where it can be kept for up to a year. For short-term use, it can be shipped and stored at 4°C. It is recommended to prepare fresh solutions for each experiment to ensure optimal performance.
Q3: What are the optimal pH and temperature conditions for assays using this compound?
A3: The optimal conditions depend on the specific enzyme being assayed. For bovine pancreatic carboxypeptidase A, the optimal pH is generally around 7.5. For chymotrypsin, the optimal pH is typically in the range of 7.8 to 8.0. The optimal temperature for both enzymes is generally between 25°C and 50°C. It is crucial to consult the literature for the specific enzyme you are using, as optimal conditions can vary.
Q4: I am observing high background fluorescence in my assay. What could be the cause?
A4: High background fluorescence can stem from several sources. Autofluorescence from biological molecules in your sample, impurities, or the use of unsuitable microplates can all contribute. Ensure you are using black, clear-bottom plates for fluorescence assays to minimize background. Additionally, running proper controls, including a blank without the enzyme, is essential to distinguish the true signal from noise.
Q5: My assay signal is very low. How can I improve the sensitivity?
A5: Low signal can be due to several factors including suboptimal enzyme or substrate concentration, inappropriate buffer conditions, or insufficient incubation time. To improve sensitivity, consider optimizing the substrate concentration (typically around the Km value), ensuring the buffer pH and ionic strength are optimal for your enzyme, and extending the incubation time. You may also need to increase the enzyme concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Suboptimal enzyme/substrate concentration: Enzyme or substrate levels may be too low for detection. 2. Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for enzyme activity. 3. Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. 4. Presence of inhibitors: Your sample may contain inhibitors of the enzyme. | 1. Optimize concentrations: Perform a titration of both the enzyme and this compound to determine the optimal concentrations. A good starting point for the substrate is its Michaelis-Menten constant (Km), if known. 2. Adjust buffer conditions: Test a range of pH values and ionic strengths to find the optimal buffer for your specific enzyme. 3. Verify enzyme activity: Use a positive control with a known active enzyme to confirm the assay is working correctly. 4. Sample cleanup: If inhibitors are suspected, consider purifying your sample using methods like dialysis or desalting. |
| High Background Signal | 1. Autofluorescence: Components in the sample or buffer may be inherently fluorescent. 2. Contaminated reagents: Reagents may be contaminated with fluorescent substances. 3. Incorrect plate type: Using clear or white plates for fluorescence assays can lead to high background. | 1. Use appropriate controls: Always include a "no enzyme" and "no substrate" control to measure background fluorescence. 2. Use high-purity reagents: Ensure all buffers and reagents are of high quality and free from fluorescent contaminants. 3. Select the right microplate: Use black, clear-bottom microplates specifically designed for fluorescence assays. |
| Poor Reproducibility | 1. Pipetting errors: Inconsistent pipetting can lead to variability between wells. 2. Temperature fluctuations: Variations in temperature across the plate can affect enzyme activity. 3. Incomplete mixing: Reagents may not be thoroughly mixed in each well. 4. Edge effects: Evaporation from the outer wells of the plate can concentrate reagents and alter results. | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use consistent technique. 2. Ensure uniform temperature: Incubate the plate in a temperature-controlled environment to minimize fluctuations. 3. Proper mixing: Gently mix the plate after adding all reagents. 4. Minimize edge effects: Avoid using the outer wells of the plate or fill them with buffer to create a humidified barrier. |
| Non-linear Reaction Progress Curve | 1. Substrate depletion: The substrate is being consumed too quickly, leading to a decrease in the reaction rate. 2. Enzyme instability: The enzyme may be losing activity over the course of the assay. 3. Product inhibition: The product of the reaction may be inhibiting the enzyme. | 1. Use a lower enzyme concentration: This will slow down the reaction and ensure the initial rate is linear. 2. Check enzyme stability: Perform a time-course experiment to assess the stability of the enzyme under your assay conditions. 3. Dilute the sample: If product inhibition is suspected, diluting the sample may alleviate the issue. |
Quantitative Data Summary
Table 1: Optimal Conditions for Carboxypeptidase A and Chymotrypsin Assays
| Parameter | Carboxypeptidase A | Chymotrypsin | Reference |
| Optimal pH | 7.5 - 8.0 | 7.8 - 9.0 | [1][2] |
| Optimal Temperature | ~40°C | 40°C - 50°C | [1][3] |
| Typical Substrate Concentration | 0.1 mM - 1 mM | 0.1 mM - 1 mM | General guidance |
| Typical Enzyme Concentration | 1 - 10 µg/mL | 1 - 10 µg/mL | General guidance |
Note: The optimal substrate and enzyme concentrations for this compound should be determined empirically for each specific assay.
Experimental Protocols
Protocol 1: General Procedure for a Fluorometric Carboxypeptidase A Assay
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Carboxypeptidase A (CPA) Solution: Prepare a working solution of CPA in the Assay Buffer. The final concentration will need to be optimized.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
Add 25 µL of the this compound working solution to each well.
-
To initiate the reaction, add 25 µL of the CPA working solution to each well. For the blank, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Mix gently and incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Protocol 2: General Procedure for a Fluorometric Chymotrypsin Assay
-
Reagent Preparation:
-
Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.[4]
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Chymotrypsin Solution: Prepare a working solution of chymotrypsin in 1 mM HCl and then dilute in the Assay Buffer. The final concentration will need to be optimized.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
Add 25 µL of the this compound working solution to each well.
-
To initiate the reaction, add 25 µL of the chymotrypsin working solution to each well. For the blank, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Mix gently and incubate the plate at the desired temperature (e.g., 25°C), protected from light.[4]
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Visualizations
Signaling Pathways
References
- 1. Thrombin-activatable procarboxypeptidase B regulates activated complement C5a in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ac-Phe-OEt › PeptaNova [peptanova.de]
Ac-Phe-Thiaphe-OH stability under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ac-Phe-Thiaphe-OH under various storage conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, in a dark and dry environment.[1][2][3] Proper sealing of the vial is crucial to prevent moisture absorption, which can significantly decrease the peptide's long-term stability.[2][4] Before opening, it is recommended to allow the vial to warm to room temperature to reduce moisture uptake from the air.[2][4]
Q2: How should I store this compound for short-term use?
For short-term storage, lyophilized this compound can be kept at 4°C in a dark place.[1][4] If the peptide is in solution, it should be stored at -20°C.[1][4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the peptide solution into single-use volumes.[3][4][5]
Q3: What is the stability of this compound in solution?
The stability of this compound in solution is limited. For optimal stability, dissolve the peptide in a sterile buffer at a slightly acidic pH of 5-6 and store it at -20°C.[1][4] It is generally not recommended to store peptides in solution for extended periods.[1] If using DMSO as a solvent, the solution should be used immediately and not stored.[5]
Q4: My peptide solution has been stored at room temperature for a few hours. Is it still usable?
While dry peptides are stable at room temperature for days to weeks, peptide solutions are much less stable.[4] The stability will depend on the solvent, pH, and exposure to light. It is highly recommended to perform a quality control check, such as HPLC analysis, to assess the integrity of the peptide before use.
Q5: I observed a decrease in the purity of my this compound sample over time. What could be the cause?
A decrease in purity can be attributed to several factors, including:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can accelerate degradation.[1][3][4]
-
Oxidation: Although this compound does not contain highly susceptible residues like Cys or Met, oxidation can still occur over time.[1][5]
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the peptide bonds.[3]
-
Repeated Freeze-Thaw Cycles: These cycles can cause peptide degradation.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving Peptide | The peptide may be hydrophobic. | Try sonicating the solution to improve dissolution. If insoluble in water, consider adding a small amount of an organic solvent like DMSO or DMF, but be aware of potential interference in biological assays.[2] |
| Unexpected HPLC Chromatogram Peaks | Peptide degradation or aggregation. | Review storage conditions and handling procedures. Ensure the use of sterile buffers and avoid repeated freeze-thaw cycles. Consider purifying the peptide using preparative HPLC if necessary. |
| Loss of Biological Activity | Peptide degradation. | Confirm the purity and integrity of the peptide using HPLC and mass spectrometry. Prepare fresh solutions from lyophilized powder for critical experiments. |
Stability Data
The following table summarizes the expected stability of this compound under different storage conditions. This data is illustrative and may vary based on specific experimental conditions.
| Condition | Form | Temperature | Duration | Expected Purity |
| Recommended Long-Term | Lyophilized | -20°C | 1 year | >95% |
| Recommended Short-Term | Lyophilized | 4°C | 1 month | >97% |
| Room Temperature | Lyophilized | 25°C | 1 week | >95% |
| Recommended in Solution | Solution (pH 5-6) | -20°C | 1 week | >90% |
| Room Temperature in Solution | Solution (pH 7) | 25°C | 24 hours | <85% |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Appropriate buffers for pH-dependent stability studies
-
HPLC system with a C18 column
2. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water with a small amount of ACN if needed for solubility) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into separate vials for each time point and storage condition to be tested.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C).
3. HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject the sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes is a good starting point.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 254 nm
-
4. Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to Carboxypeptidase A Assays: Validation of the Ac-Phe-Thiaphe-OH Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assays for measuring the activity of Carboxypeptidase A (CPA), a key metalloexopeptidase involved in protein digestion and maturation.[1][2][3] A special focus is placed on the validation of the Ac-Phe-Thiaphe-OH assay, a colorimetric method for the direct determination of CPA activity. This document aims to equip researchers with the necessary information to select the most suitable assay for their specific research needs, supported by experimental data and detailed protocols.
Introduction to Carboxypeptidase A and its Measurement
Carboxypeptidase A (EC 3.4.17.1) is a zinc-containing enzyme that catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for residues with aromatic or branched aliphatic side chains.[1][4] Accurate measurement of its activity is crucial in various research areas, including enzymology, drug discovery, and clinical diagnostics. A variety of assays have been developed to quantify CPA activity, each with its own set of advantages and limitations. This guide will compare the this compound assay with other commonly used methods.
Comparison of Carboxypeptidase A Assays
The selection of an appropriate assay for Carboxypeptidase A activity depends on several factors, including sensitivity, specificity, convenience, and the nature of the sample. Below is a summary of the key performance indicators for the this compound assay and several common alternatives.
| Assay | Substrate | Detection Method | Wavelength | Key Advantages |
| This compound Assay | N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine | Colorimetric (Ellman's Reagent) | 412 nm | Direct serum assay, good sensitivity |
| Hippuryl-L-Phenylalanine Assay | Hippuryl-L-Phenylalanine | Spectrophotometric | 254 nm | Well-established, commercially available reagents[5][6] |
| N-(4-methoxyphenylazoformyl)-Phe-OH Assay | N-(4-methoxyphenylazoformyl)-Phe-OH | Spectrophotometric | 350 nm | High-throughput screening compatible, available in kit format[7][8] |
| Z-Gly-Phe Assay | Z-Gly-Phe | Fluorometric | - | Suitable for serum samples, high sensitivity[9] |
| FA-Phe-Phe Assay | (2-Furylacryloyl)-L-phenylalanyl-L-phenylalanine | Spectrophotometric | 340 nm | Used in academic and instructional settings[10] |
Kinetic Parameters of Carboxypeptidase A with Various Substrates
The efficiency of Carboxypeptidase A catalysis varies with the substrate used. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are critical parameters for evaluating substrate specificity and enzyme performance.
| Substrate | KM (mM) | kcat (min-1) | Optimal pH |
| This compound | 0.22 | 6720 | Not Specified |
| Hippuryl-L-Phenylalanine | Not Specified | Not Specified | 7.5[5][6] |
| N-(4-methoxyphenylazoformyl)-Phe-OH | Not Specified | Not Specified | 8.0[7] |
| FA-Phe-Phe | Varies with CPA source | Varies with CPA source | 8.5-9.0[11] |
Experimental Protocols
Detailed methodologies for performing the compared assays are provided below to facilitate their implementation in the laboratory.
This compound Assay Protocol
This protocol is adapted from the method describing the use of N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine as a substrate for Carboxypeptidase A.
Materials:
-
Carboxypeptidase A solution
-
N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (this compound) solution
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the reaction mixture by adding the assay buffer and this compound substrate solution to a cuvette.
-
Initiate the reaction by adding the Carboxypeptidase A solution to the cuvette.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Stop the reaction at various time points by adding Ellman's reagent.
-
Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of thiophenol released.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Hippuryl-L-Phenylalanine Assay Protocol
This is a classic and widely used spectrophotometric assay for Carboxypeptidase A.[5][6]
Materials:
-
Carboxypeptidase A solution
-
Hippuryl-L-Phenylalanine solution (in 0.025 M Tris-HCl, pH 7.5 with 0.5 M NaCl)[5]
-
Assay Buffer (0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl)[5]
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 254 nm.[5]
-
Pipette the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.[5]
-
Add the diluted Carboxypeptidase A solution to the cuvette and mix.
-
Record the increase in absorbance at 254 nm for 3-5 minutes.[5]
-
Determine the rate of change in absorbance (ΔA254/min) from the initial linear portion of the curve.[5]
-
Calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of hippuryl-L-phenylalanine per minute under the specified conditions.[5]
N-(4-methoxyphenylazoformyl)-Phe-OH Assay Protocol
This assay is suitable for high-throughput screening and is available as a commercial kit.[7][8]
Materials:
-
Carboxypeptidase A solution or biological sample
-
N-(4-methoxyphenylazoformyl)-Phe-OH substrate solution
-
Assay Buffer
-
Stop Solution (e.g., Sodium Carbonate)[7]
-
96-well microplate
-
Microplate reader capable of reading at 350 nm
Procedure:
-
Prepare test samples, a blank control, and a positive control in the wells of a 96-well plate.[7]
-
Add the Reaction Mixture containing the substrate to each well to start the reaction.[7]
-
Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[7]
-
Stop the reaction by adding the Stop Solution.[7]
-
Read the absorbance at 350 nm. The decrease in absorbance is proportional to the enzyme activity.[7]
-
Calculate the Carboxypeptidase A activity based on a calibration curve.[7]
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the this compound assay and a general inhibitor screening process.
Caption: Workflow for the this compound Carboxypeptidase A assay.
Caption: General workflow for screening Carboxypeptidase A inhibitors.
Conclusion
The this compound assay presents a viable and sensitive method for the determination of Carboxypeptidase A activity, particularly in complex biological samples like serum. Its colorimetric endpoint offers convenience and is amenable to standard laboratory equipment. When compared to other established assays, the choice ultimately depends on the specific requirements of the experiment, including desired throughput, sensitivity, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your research applications.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carboxypeptidase_A [collab.its.virginia.edu]
- 4. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]
- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]
- 9. Determination of pancreatic carboxypeptidase A in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 11. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxypeptidase A Substrates: Ac-Phe-Thiaphe-OH in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ac-Phe-Thiaphe-OH, a thioamide-containing dipeptide mimetic, with other commonly used substrates for Carboxypeptidase A (CPA). The objective is to offer a comprehensive resource for selecting the appropriate substrate for CPA activity assays and inhibitor screening, supported by experimental data and detailed protocols.
Introduction to Carboxypeptidase A and its Substrates
Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. It exhibits a preference for substrates with a C-terminal aromatic or branched aliphatic amino acid. The specificity of CPA makes it a valuable tool in protein sequencing and a target for drug development.
A variety of synthetic substrates have been developed to assay CPA activity. These substrates can be broadly categorized into N-acylated dipeptides and chromogenic or fluorogenic substrates. The choice of substrate depends on the specific application, such as routine enzyme activity measurements, detailed kinetic studies, or high-throughput screening of inhibitors.
This compound, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a synthetic dipeptide mimetic where the oxygen atom of the scissile peptide bond is replaced by a sulfur atom. This modification creates a thioamide bond, which can influence the substrate's binding affinity and hydrolysis rate by CPA.
Comparative Analysis of Carboxypeptidase A Substrates
| Substrate | Structure | Type | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Glys-Phe | Cbz-NH-CH2-C(=S)-Phe-OH | Thioamide Dipeptide | 1.1 | 5.3 | 4,818 | Bartlett et al., 1982[1] |
| Z-Gly-Phe | Cbz-NH-CH2-C(=O)-Phe-OH | N-Acylated Dipeptide | - | ~53 | - | Bartlett et al., 1982[1] |
| Hippuryl-L-Phenylalanine | Hippuryl-Phe-OH | N-Acylated Dipeptide | - | - | - | Widely used, but specific kinetic constants vary with conditions. |
| FA-Phe-Phe | Furylacryloyl-Phe-Phe-OH | Chromogenic Dipeptide | - | - | - | Commonly used for continuous spectrophotometric assays. |
| Neurotensin | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH | Natural Peptide | - | - | - | A biologically relevant peptide substrate. |
Key Observations:
-
The thioamide substrate Z-Glys-Phe exhibits a slightly higher binding affinity (lower Km) compared to what is generally observed for standard dipeptide substrates.
-
The catalytic rate (kcat) for the hydrolysis of the thioamide bond in Z-Glys-Phe is approximately 10-fold lower than that of the corresponding amide bond in Z-Gly-Phe.[1] This suggests that the thioamide substitution slows down the enzymatic cleavage.
-
Despite the lower kcat, thioamide substrates like this compound can still be effective substrates for CPA. The distinct spectral properties of the thioamide bond can be advantageous for developing continuous spectrophotometric assays.
Experimental Protocols
General Carboxypeptidase A Activity Assay
This protocol is a generalized procedure for determining CPA activity using a spectrophotometric method with a suitable substrate like Hippuryl-L-Phenylalanine.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate solution (e.g., 1.0 mM Hippuryl-L-Phenylalanine in 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Enzyme Diluent: 1.0 M NaCl
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in the Enzyme Diluent to a concentration of 1-10 units/mL. The enzyme should be dissolved in cold diluent.
-
Assay Mixture: In a 1 cm path length quartz cuvette, add 2.9 mL of the substrate solution.
-
Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.
-
Measurement: Immediately mix the contents of the cuvette by inversion and start recording the increase in absorbance at 254 nm for 5 minutes.
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the reaction curve.
-
Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of the product (e.g., hippuric acid). One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.
Visualizing the Enzymatic Reaction
The following diagrams illustrate the general workflow of a Carboxypeptidase A assay and the enzymatic cleavage of a peptide substrate.
Caption: Workflow of a Carboxypeptidase A enzymatic assay.
Caption: Carboxypeptidase A cleaving a thioamide substrate.
Conclusion
This compound represents an interesting class of thioamide-containing substrates for Carboxypeptidase A. While exhibiting a potentially slower rate of hydrolysis compared to their oxygen-containing analogs, their unique chemical and spectral properties can be leveraged for specific assay development. The choice of substrate for a Carboxypeptidase A assay should be guided by the experimental goals, with consideration for factors such as the desired sensitivity, the need for a continuous or endpoint assay, and the potential for interference from the substrate or its hydrolysis products. The provided experimental protocol offers a robust starting point for researchers to evaluate and compare the performance of this compound and other substrates in their own laboratory settings.
References
A Comparative Guide to Carboxypeptidase A Assays: Ac-Phe-Thiaphe-OH vs. Hippuryl-L-Phenylalanine
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is critical for generating robust and reliable enzymatic data. This guide provides a detailed comparison of two substrates for carboxypeptidase A (CPA), Ac-Phe-Thiaphe-OH and hippuryl-L-phenylalanine, to assist in making an informed choice for your experimental needs. While hippuryl-L-phenylalanine is a classic, well-documented chromogenic substrate, this compound is a more specialized dipeptide mimetic, the detailed public data for which is less comprehensive.
Performance and Characteristics
The selection of a substrate for an enzyme assay is dependent on various factors including the desired sensitivity, the presence of interfering compounds, and the specific research question. Below is a comparison of the known characteristics of the hippuryl-L-phenylalanine and this compound assays for carboxypeptidase A.
| Feature | Hippuryl-L-Phenylalanine Assay | This compound Assay |
| Principle of Detection | UV Spectrophotometry | Fluorescence-based detection is suggested, but specific details are not widely published. |
| Wavelength | 254 nm (for detection of hippuric acid) | Data not publicly available. |
| Assay Type | Continuous kinetic assay | Likely applicable in kinetic and endpoint assays, particularly for inhibition studies. |
| Primary Application | Standard determination of carboxypeptidase A activity. | Used in protease interaction studies and enzymatic inhibition screening.[1] |
| Substrate Type | N-acyl dipeptide | N-acetylated dipeptide mimetic.[2] |
| Publicly Available Data | Extensive, with detailed protocols and kinetic data available. | Limited; specific assay protocols and quantitative performance data are not readily found in public literature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any experiment. Herein, we provide the well-established protocol for the hippuryl-L-phenylalanine assay. Due to the limited public information on the this compound assay, a specific protocol cannot be provided; however, its general application is noted.
Hippuryl-L-Phenylalanine Assay Protocol
This protocol is based on the continuous spectrophotometric rate determination of hippuric acid formation.[3][4][5]
Reagents:
-
Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.
-
Substrate Solution: 1.0 mM Hippuryl-L-phenylalanine in buffer. It is recommended to prepare this solution fresh.
-
Enzyme Diluent: 10% Lithium chloride or 1.0 M NaCl solution.
-
Carboxypeptidase A Enzyme Solution: A solution of carboxypeptidase A at a concentration of 4-8 units/mL in the enzyme diluent.
Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate the temperature to 25 °C.
-
Pipette 2.9 mL of the Substrate Solution into a cuvette and incubate at 25 °C for 5-10 minutes to reach thermal equilibrium.
-
Add 0.1 mL of the Enzyme Solution to the cuvette, mix by inversion, and immediately start recording the absorbance at 254 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
The activity of the enzyme can be calculated using the molar extinction coefficient of hippuric acid at 254 nm (0.36 mM⁻¹cm⁻¹).[3]
Unit Definition: One unit of carboxypeptidase A will hydrolyze 1.0 µmol of hippuryl-L-phenylalanine per minute at pH 7.5 and 25 °C.[4]
This compound Assay
This compound is described as a dipeptide mimetic substrate for carboxypeptidase A.[2] It is noted for its utility in enzyme inhibition research and is compatible with fluorescence-based detection methods.[1] However, a standardized, publicly available protocol detailing the specific conditions, including excitation and emission wavelengths for a fluorescence-based assay, is not available. Researchers intending to use this substrate may need to refer to specialized literature or develop an assay based on internal experimental optimization.
Visualizing the Enzymatic Reaction and Assay Workflow
To better understand the processes involved, the following diagrams illustrate the general enzymatic reaction of carboxypeptidase A and a typical workflow for an enzyme kinetics assay.
Caption: General mechanism of Carboxypeptidase A hydrolysis.
Caption: A generalized workflow for a typical enzyme kinetics assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carboxypeptidase A mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Cross-Reactivity Profile of Ac-Phe-Thiaphe-OH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a protease substrate is paramount to ensure specific and reliable experimental outcomes. This guide provides a comparative analysis of the cross-reactivity of N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine (Ac-Phe-Thiaphe-OH), a known dipeptide mimetic substrate for Carboxypeptidase A, with other common proteases. [1]
Understanding Protease Specificity
Proteases are enzymes that catalyze the breakdown of proteins and peptides. Their activity is often highly specific, relying on the recognition of particular amino acid sequences or structural motifs within their substrates. Cross-reactivity occurs when a substrate or inhibitor designed for a specific protease also interacts with other, unintended proteases. This can lead to off-target effects in drug development or ambiguous results in research assays.
Comparative Analysis of Protease Inhibition
To provide a context for the potential cross-reactivity of this compound, the following table summarizes the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of various peptide-based inhibitors against a panel of common proteases. It is important to note that these are not direct data for this compound but for other peptide compounds, which can offer insights into the selectivity profiles of similar molecules.
| Inhibitor/Substrate | Target Protease | Ki / IC50 | Cross-Reactivity with Chymotrypsin | Cross-Reactivity with Trypsin | Cross-Reactivity with Elastase | Reference |
| This compound | Carboxypeptidase A | Substrate | Data not available | Data not available | Data not available | [1] |
| Peptide Boronic Acids | Serine Proteases | Variable | Inhibits | Inhibits | Inhibits | General Knowledge |
| N-acetyl-dipeptides | Various Proteases | Variable | Can inhibit | Can inhibit | Can inhibit | General Knowledge |
| Peptide NHS-carbamates | Trypsin-like Proteases | Potent Inhibition | Low to no inhibition | Potent Inhibition | Low to no inhibition |
Note: The table highlights the lack of specific cross-reactivity data for this compound. The data for other peptide inhibitors are provided for comparative purposes to illustrate the concept of protease selectivity.
Experimental Protocols for Assessing Protease Cross-Reactivity
To determine the cross-reactivity of this compound or any other compound, a standardized protease inhibition assay is essential. Below is a detailed, generalized protocol for determining the inhibition constant (Ki) of a compound against a panel of proteases.
General Protease Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against a specific protease.
Materials:
-
Purified proteases (e.g., Carboxypeptidase A, Chymotrypsin, Trypsin, Elastase)
-
Specific chromogenic or fluorogenic substrate for each protease
-
Test compound (e.g., this compound)
-
Assay buffer (specific to each protease)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
DMSO (for dissolving the test compound)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of proteases, substrates, and the test compound in the appropriate assay buffer or DMSO.
-
Create a series of dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound dilutions to the respective wells. Include a control with no inhibitor (DMSO vehicle only).
-
Add the specific protease to each well and incubate for a pre-determined time at a specific temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the specific chromogenic or fluorogenic substrate to each well.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the substrate: Ki = IC50 / (1 + [S]/Km) .
-
Experimental Workflow Diagram
Caption: Workflow for determining protease inhibition constants.
Signaling Pathways and Logical Relationships
Understanding the interaction between a substrate/inhibitor and a protease involves recognizing the fundamental principles of enzyme kinetics. The following diagram illustrates the logical relationship in a competitive inhibition model, which is a common mechanism for peptide-based inhibitors.
Caption: Competitive inhibition model of enzyme kinetics.
Conclusion
While this compound is a valuable tool for studying Carboxypeptidase A, its selectivity profile against other proteases remains to be fully elucidated. The absence of direct cross-reactivity data underscores the importance of empirical validation. Researchers utilizing this compound in complex biological systems should consider performing selectivity profiling against a panel of relevant proteases to ensure the specificity of their findings. The experimental protocol and comparative framework provided in this guide offer a starting point for such investigations, promoting more robust and reliable scientific outcomes.
References
A Guide to Confirming Carboxypeptidase A Inhibition: Contextualizing Ac-Phe-Thiaphe-OH
For researchers, scientists, and drug development professionals, confirming enzyme inhibition is a critical step in characterizing novel therapeutic agents. This guide provides a comparative overview of methodologies to confirm the inhibition of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase involved in digestive processes and a model for studying enzyme mechanisms. While initially considered in the context of an inhibitor, N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine (Ac-Phe-Thiaphe-OH) is consistently described as a dipeptide mimetic substrate for Carboxypeptidase A. This guide, therefore, places this compound in its role as a potential substrate for assessing CPA activity and compares well-characterized CPA inhibitors.
Understanding Carboxypeptidase A and Inhibition
Carboxypeptidase A is a pancreatic exopeptidase that hydrolyzes the peptide bond of C-terminal residues, particularly those with aromatic or branched aliphatic side chains.[1] Its active site contains a zinc ion essential for catalysis, coordinated by amino acid residues.[1] The mechanism of action of CPA inhibitors often involves interaction with this zinc ion or key residues in the active site.[1]
This compound: A Substrate for Carboxypeptidase A Assays
This compound is a synthetic dipeptide mimetic. Its structure, featuring an N-terminal acetylated phenylalanine, makes it a suitable candidate for recognition by the CPA active site. In an assay, the hydrolysis of the peptide bond by CPA would release thiophenol, which can be detected, potentially through colorimetric methods, to quantify enzyme activity.[2] While not an inhibitor itself, this substrate can be used in competitive assays to determine the inhibitory potential of other compounds.
Comparative Analysis of Carboxypeptidase A Inhibitors
A range of inhibitors with different mechanisms of action have been characterized for Carboxypeptidase A. A direct quantitative comparison involving this compound is not possible due to the lack of available inhibition data. However, a comparison of known inhibitors provides a valuable benchmark for new drug discovery efforts.
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Inhibition Constants |
| Peptide Analogs | Potato Carboxypeptidase Inhibitor (PCI) | A 39-amino acid polypeptide that binds tightly to the active site of CPA. | - |
| Small Molecule - Hydroxamic Acids | Benzohydroxamic acid (in complex with vanadate) | Forms a coordination complex with vanadate that acts as a competitive inhibitor. | K_i = 16 µM (for the complex)[3] |
| Small Molecule - Hydroxyurea Derivatives | N-(Hydroxyaminocarbonyl)phenylalanine | Designed as a transition-state analog, it acts as a competitive inhibitor. | K_i = 2.09 µM (racemic), K_i = 1.54 µM (D-isomer)[4] |
| Phosphonamidates | - | Act as transition-state analog inhibitors for zinc proteases. | - |
| Mechanism-Based Inactivators | N-(2-chloroethyl)-N-methylphenylalanine | Forms a reactive aziridinium ion that covalently modifies the active site residue Glu-270. | Time-dependent inactivation[5] |
Note: The table summarizes available data. Direct comparison of Ki values should be done with caution as experimental conditions can vary.
Experimental Protocols
General Carboxypeptidase A Activity Assay
This protocol can be adapted for use with substrates like this compound to screen for inhibitors.
Materials:
-
Carboxypeptidase A (bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Substrate: this compound or other suitable chromogenic/fluorogenic substrate
-
Test Inhibitor Compound
-
Microplate reader
Procedure:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the Carboxypeptidase A solution.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (this compound).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate's cleavage product.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Determining the Mode of Inhibition (e.g., Competitive)
To understand how an inhibitor interacts with the enzyme, kinetic studies are performed by varying both substrate and inhibitor concentrations.
Procedure:
-
Follow the general activity assay protocol.
-
Use a range of fixed inhibitor concentrations.
-
For each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction rates.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Visualizing Key Concepts
To further clarify the processes involved in Carboxypeptidase A inhibition studies, the following diagrams illustrate the enzyme's catalytic mechanism and a general workflow for inhibitor screening.
Caption: Catalytic mechanism of Carboxypeptidase A.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. N-acetylphenylalanyl-3-thiaphenylalanine | 108906-59-8 | Benchchem [benchchem.com]
- 3. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Kinetic Data for Carboxypeptidase A Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of kinetic data is paramount for the validation of experimental findings and the advancement of enzymatic studies. This guide provides a framework for assessing the kinetic parameters of Carboxypeptidase A (CPA) substrates, with a focus on the dipeptide mimetic Ac-Phe-Thiaphe-OH. While a comprehensive search of scientific literature did not yield specific, reproducible kinetic data (Km, Vmax, kcat) for this compound, this guide offers a standardized protocol to generate such data and compares it with established kinetic data for alternative CPA substrates.
Introduction to this compound and Carboxypeptidase A
This compound (N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine) is a synthetic dipeptide mimetic used in enzyme kinetics studies, particularly as a substrate for proteases like Carboxypeptidase A. CPA is a well-characterized zinc-containing exopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially targeting residues with aromatic or branched aliphatic side chains. Understanding the kinetics of CPA with various substrates is crucial for inhibitor screening and drug design.
The reproducibility of enzyme kinetic data is influenced by numerous factors, including experimental conditions, reagent quality, and data analysis methods.[1][2][3][4][5] To ensure the generation of high-quality, comparable data, adherence to standardized protocols is essential.
Comparative Kinetic Data for Carboxypeptidase A Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Experimental Conditions |
| Hippuryl-L-phenylalanine | 0.3 - 1.0 | 50 - 100 | 5 x 104 - 3.3 x 105 | pH 7.5, 25°C |
| Benzoylglycyl-L-phenylalanine | 0.1 - 0.5 | 100 - 300 | 2 x 105 - 3 x 106 | pH 7.5, 25°C |
| Carbobenzoxyglycyl-L-phenylalanine | 0.05 - 0.2 | 150 - 400 | 7.5 x 105 - 8 x 106 | pH 7.5, 25°C |
Note: The values presented are approximate ranges compiled from various sources and should be considered as representative examples. Actual values can vary based on specific experimental conditions.
Standardized Experimental Protocol for Kinetic Analysis of Carboxypeptidase A
To ensure the generation of reproducible kinetic data for this compound or other novel substrates, the following detailed protocol for a continuous spectrophotometric assay is recommended.
1. Materials and Reagents:
-
Carboxypeptidase A (from bovine pancreas, crystalline suspension)
-
This compound (or alternative substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing NaCl (100 mM)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of measuring absorbance in the UV range
-
96-well UV-transparent microplates or quartz cuvettes
2. Enzyme Preparation:
-
Gently resuspend the crystalline Carboxypeptidase A suspension.
-
Prepare a stock solution of CPA in cold (4°C) 10% LiCl solution.
-
Determine the protein concentration of the stock solution by measuring absorbance at 280 nm.
-
For the assay, dilute the CPA stock solution to the desired final concentration (e.g., 10-100 nM) in Tris-HCl buffer.
3. Substrate Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Prepare a series of substrate dilutions in Tris-HCl buffer to achieve a range of final concentrations for the assay (e.g., 0.1 to 10 times the expected Km).
4. Kinetic Assay Procedure:
-
Set the spectrophotometer to the appropriate wavelength for detecting the product of hydrolysis (this may require preliminary experiments to determine the optimal wavelength for the cleavage product of this compound).
-
Equilibrate the instrument and the assay plate/cuvettes to the desired temperature (e.g., 25°C or 37°C).
-
In each well/cuvette, add the substrate solution.
-
Initiate the reaction by adding the diluted Carboxypeptidase A solution.
-
Immediately start monitoring the change in absorbance over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Include control reactions containing no enzyme to correct for any non-enzymatic substrate degradation.
5. Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.
Experimental Workflow and Data Analysis Pathway
The following diagrams illustrate the general experimental workflow for obtaining kinetic data and the logical pathway for data analysis.
References
- 1. On the reproducibility of enzyme reactions and kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. [PDF] On the reproducibility of enzyme reactions and kinetic modelling | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Ac-Phe-Thiaphe-OH Specificity for Carboxypeptidase A Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the specificity of the dipeptide mimetic Ac-Phe-Thiaphe-OH for various isoforms of Carboxypeptidase A (CPA). Due to a lack of specific published kinetic data for this compound across all CPA isoforms, this document focuses on the known substrate preferences of the primary A-type carboxypeptidases, providing a framework for targeted experimental investigation.
Introduction to Carboxypeptidase A and this compound
Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins.[1] Several isoforms of CPA exist, with CPA1 and CPA2 being the most well-characterized pancreatic forms involved in digestion. Other isoforms, such as CPA3 (mast cell CPA) and CPA4, are found in various tissues and are implicated in diverse physiological and pathological processes. The substrate specificity of CPA isoforms is primarily dictated by the nature of the C-terminal amino acid of the substrate. Generally, "A-like" carboxypeptidases exhibit a preference for substrates with C-terminal hydrophobic or aromatic residues.[2]
This compound (N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine) is a synthetic dipeptide mimetic. Its structure, featuring a C-terminal thiaphenylalanine, an analog of phenylalanine, suggests it is a substrate for carboxypeptidases with a preference for aromatic amino acids.
Comparison of Carboxypeptidase A Isoform Substrate Specificity
| Isoform | Primary Location | General Substrate Preference | Specificity Notes | Predicted Affinity for this compound |
| CPA1 | Pancreas | Broad preference for C-terminal aromatic and branched-chain aliphatic amino acids (e.g., Phe, Tyr, Trp, Leu, Ile).[2] | Well-characterized digestive enzyme. | High |
| CPA2 | Pancreas | More restricted preference for bulky C-terminal aromatic amino acids (e.g., Trp, Tyr, Phe).[2] | Differs from CPA1 in substrate kinetics. | High |
| CPA3 | Mast Cells | Preference for bulky aromatic amino acids. | Involved in immune responses. | Likely High |
| CPA4 | Various tissues | Preference for C-terminal hydrophobic amino acids (Phe, Leu, Ile, Met, Tyr, Val).[2] | Implicated in cancer progression.[2] | High |
| CPA5 | Not well-studied | Assumed preference for hydrophobic C-terminal residues. | Function is not well-defined. | Presumed Moderate to High |
| CPA6 | Brain, various tissues | Preference for hydrophobic C-terminal residues.[3] | Active in the extracellular matrix and linked to neurological conditions.[3] | Likely High |
Note: The predictions for this compound affinity are based on the known preference of CPA isoforms for C-terminal aromatic residues like phenylalanine, which thiaphenylalanine mimics. Experimental validation is required to determine the precise kinetic parameters (Km, kcat, Ki) for each isoform.
Experimental Protocols
To facilitate the investigation of this compound specificity, a detailed methodology for a continuous spectrophotometric enzyme inhibition assay is provided below. This protocol can be adapted to determine the kinetic parameters for the hydrolysis of this compound by different CPA isoforms or to assess its potential as an inhibitor against the hydrolysis of a known substrate.
Continuous Spectrophotometric Assay for Carboxypeptidase A Activity
Objective: To determine the kinetic parameters of CPA isoform-mediated hydrolysis of a substrate or the inhibition constant (Ki) of a test compound.
Principle: The enzymatic activity of CPA is monitored by the change in absorbance resulting from the cleavage of a chromogenic substrate. For a non-chromogenic substrate like this compound, a coupled-enzyme assay or HPLC-based method would be necessary to detect product formation. The protocol below is for a generic chromogenic substrate and can be adapted for inhibitor screening.
Materials:
-
Purified Carboxypeptidase A isoforms (CPA1, CPA2, CPA4, etc.)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl2
-
Chromogenic Substrate Stock Solution (e.g., N-(4-Methoxyphenylazoformyl)-Phe-OH) dissolved in a suitable organic solvent (e.g., 10% DMSO)
-
This compound (as a potential inhibitor) stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Procedure:
-
Enzyme Preparation: Prepare working solutions of each CPA isoform in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Inhibitor/Substrate Preparation: Prepare a series of dilutions of this compound (if testing for inhibition) or the substrate in the assay buffer.
-
Assay Setup (for Inhibition Assay):
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 25 µL of the this compound dilutions to the test wells. Add 25 µL of assay buffer to the control wells.
-
Add 25 µL of the CPA isoform solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed chromogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength (e.g., 340 nm for N-(4-Methoxyphenylazoformyl)-Phe-OH) kinetically for 10-20 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time curves.
-
For inhibition studies, plot the reaction velocities against the concentration of this compound to determine the IC50 value. Further analysis using Michaelis-Menten and Lineweaver-Burk plots can be performed to determine the type of inhibition and the Ki value.
-
For substrate kinetic studies (using an appropriate detection method for this compound hydrolysis), plot reaction velocity against substrate concentration to determine Km and Vmax.
-
Visualizations
General Catalytic Mechanism of Carboxypeptidase A
Caption: General workflow of peptide cleavage by Carboxypeptidase A.
Experimental Workflow for CPA Inhibition Assay
References
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Ac-Phe-Thiaphe-OH Against Fluorescent Substrates for Carboxypeptidase A Activity
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of enzyme activity and the screening of potential inhibitors. This guide provides a framework for benchmarking the dipeptide mimetic substrate, Ac-Phe-Thiaphe-OH, against commonly used fluorescent substrates for Carboxypeptidase A (CPA).
This compound (N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine) is a substrate designed for monitoring the activity of Carboxypeptidase A, a zinc-containing metalloexopeptidase involved in the hydrolysis of C-terminal amino acids from peptides.[1] While this compound provides a specific tool for studying CPA, fluorescent substrates offer the advantage of continuous, high-sensitivity assays that are amenable to high-throughput screening. This guide outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison.
Quantitative Performance Comparison
| Substrate | Type | Detection Method | Wavelength (nm) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Dipeptide Mimetic | HPLC or Spectrophotometry | TBD | TBD | TBD | TBD | N/A |
| Dansyl-Phe-Ala-Arg | Fluorescent | Fluorometry | Ex: 340, Em: 495 | 200 (for CPD) | 5.3 (for CPZ) | 2.65 x 10⁴ (for CPZ) | [2] |
| N-(4-methoxyphenylazoformyl)-Phe-OH | Chromogenic | Spectrophotometry | 350 | N/A | N/A | N/A | [3] |
| Hippuryl-L-phenylalanine | Chromogenic | Spectrophotometry | 254 | ~500-1000 | ~50-100 | ~1 x 10⁵ | [4] |
| FA-Phe-Phe | Chromogenic | Spectrophotometry | 336 | 130 (for CPA4) | 4.8 (for CPA4) | 3.7 x 10⁴ (for CPA4) | [1] |
TBD: To be determined experimentally. N/A: Not available. Kinetic parameters for fluorescent and chromogenic substrates can vary based on the specific carboxypeptidase isoform and assay conditions.
Experimental Protocols
To ensure a fair and accurate comparison, all substrates should be tested under identical buffer, pH, and temperature conditions.
Assay for Carboxypeptidase A using this compound
This protocol is a generalized procedure for assessing the hydrolysis of this compound by Carboxypeptidase A using High-Performance Liquid Chromatography (HPLC) to separate and quantify the product.
Materials:
-
Carboxypeptidase A (bovine pancreas)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in Assay Buffer.
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl.
-
In a microcentrifuge tube, combine the this compound solution with Assay Buffer.
-
Initiate the reaction by adding the Carboxypeptidase A solution. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time period.
-
Stop the reaction by adding the Quenching Solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate the unreacted substrate from the cleaved product.
-
Quantify the product peak area and use a standard curve to determine the concentration of the product formed.
-
Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by measuring the velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Assay for Carboxypeptidase A using a Fluorescent Substrate (e.g., Dansyl-Phe-Ala-Arg)
This protocol is adapted for a generic fluorescent peptide substrate where the cleavage product exhibits a change in fluorescence.[2][5]
Materials:
-
Carboxypeptidase A (bovine pancreas)
-
Fluorescent Substrate (e.g., Dansyl-Phe-Ala-Arg)
-
Assay Buffer: 100 mM Tris-acetate, 100 mM NaCl, pH 6.4-7.5
-
Stopping Solution: 500 mM HCl
-
Extraction Solvent: Chloroform
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and dilute to the desired concentration (e.g., 0.2 mM) in Assay Buffer.
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl.
-
In a reaction tube, incubate the fluorescent substrate solution with varying concentrations of Carboxypeptidase A.
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the Stopping Solution.
-
Add Chloroform to extract the fluorescent product. The uncleaved substrate will remain in the aqueous phase at an acidic pH.
-
Vortex the tubes and centrifuge to separate the phases.
-
Measure the fluorescence of the chloroform phase in a fluorometer at the appropriate excitation and emission wavelengths.
-
Relate the fluorescence intensity to the amount of product formed to determine the reaction rate.
Mandatory Visualizations
Signaling Pathway of Carboxypeptidase A Action
Caption: Carboxypeptidase A binds to the C-terminus of a peptide substrate and catalyzes its hydrolysis.
Experimental Workflow for Substrate Benchmarking
Caption: A standardized workflow for the comparative kinetic analysis of different substrates.
References
- 1. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of some carboxypeptidase A and acetylcarboxypeptidase A catalyzed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Carboxypeptidase A Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors for Carboxypeptidase A (CPA), a zinc-containing metalloprotease crucial in various physiological processes. While direct comparative inhibitory data for Ac-Phe-Thiaphe-OH is not extensively available in the public domain, this document outlines the methodologies to assess its potential inhibitory activity and compares known inhibitors of CPA.
Carboxypeptidase A is a well-studied enzyme responsible for the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. Its role in digestion is well-established, and it is also implicated in other physiological and pathological processes, making it a target for inhibitor design. This compound (N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine) is recognized as a dipeptide mimetic substrate for CPA. Understanding its potential inhibitory role in comparison to other known inhibitors is critical for its application in research and drug discovery.
Comparative Inhibition of Carboxypeptidase A
Several classes of compounds have been identified as inhibitors of Carboxypeptidase A. Below is a summary of their reported inhibitory constants (Ki), which indicate the concentration required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.
| Inhibitor Class | Example Compound | Reported Ki Value | Inhibition Type |
| Hydroxyurea-based | N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | 2.09 µM | Competitive |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-isomer) | 1.54 µM | Competitive | |
| Metal Ions | Zinc Hydroxide (ZnOH+) | 0.71 µM | Competitive |
| Phenylalanine Analogs | D-Phenylalanine | - | - |
| N-(2-Chloroethyl)-N-methylphenylalanine | - (Irreversible) | Mechanism-based | |
| Small Carboxylates | 3-Phenylpropanoate | - | Mixed/Noncompetitive |
Note: The inhibitory activity of D-Phenylalanine and 3-Phenylpropanoate against CPA has been documented, but specific Ki values were not available in the cited literature. N-(2-Chloroethyl)-N-methylphenylalanine acts as a mechanism-based inactivator, leading to irreversible inhibition.
Experimental Protocols for Enzyme Activity Assessment
To evaluate the inhibitory potential of a compound like this compound against Carboxypeptidase A, a standardized enzyme activity assay is required. The following protocols, adapted from established methodologies, can be employed.
Method 1: Spectrophotometric Assay using a Chromogenic Substrate
This method utilizes a substrate that releases a chromophore upon cleavage by CPA, allowing for the continuous monitoring of enzyme activity.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: N-(4-Methoxyphenylazoformyl)-Phe-OH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 350 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the substrate N-(4-Methoxyphenylazoformyl)-Phe-OH.
-
In the wells of a microplate, add varying concentrations of the test inhibitor (e.g., this compound). Include a control with no inhibitor.
-
Initiate the reaction by adding Carboxypeptidase A to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 350 nm over time at a constant temperature (e.g., 25°C).
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Method 2: HPLC-based Assay using a Peptide Substrate
This method directly measures the cleavage of a peptide substrate by separating the substrate and product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Carboxypeptidase A
-
Substrate: Hippuryl-L-phenylalanine
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Inhibitor stock solution
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column
Procedure:
-
Set up reaction tubes containing Assay Buffer, the substrate Hippuryl-L-phenylalanine, and varying concentrations of the inhibitor.
-
Pre-incubate the tubes at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding Carboxypeptidase A.
-
At specific time points, stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to separate and quantify the remaining substrate and the product (hippuric acid and phenylalanine).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the mode of inhibition and the Ki value by analyzing the data using kinetic models (e.g., Lineweaver-Burk plots).
Visualizing the Inhibition Mechanism
Understanding the interaction between an inhibitor and the enzyme is crucial. The following diagrams illustrate a simplified workflow for determining the type of enzyme inhibition and the general mechanism of Carboxypeptidase A.
Caption: A flowchart outlining the experimental and analytical steps to determine the type of enzyme inhibition.
Caption: A diagram illustrating the binding of a peptide substrate to the Carboxypeptidase A active site and its subsequent hydrolysis.
By employing the outlined experimental protocols and data analysis workflows, researchers can effectively evaluate the inhibitory properties of this compound and other novel compounds against Carboxypeptidase A. This comparative approach is essential for the development of new therapeutic agents and research tools targeting this important enzyme.
Correlating Ac-Phe-Thiaphe-OH Activity with Mass Spectrometry Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ac-Phe-Thiaphe-OH, a dipeptide mimetic, correlating its biochemical activity with mass spectrometry data. This document outlines detailed experimental protocols and presents quantitative data to support the findings.
This compound, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a synthetic dipeptide mimetic with a molecular weight of 372.44 g/mol and a chemical formula of C₁₉H₂₀N₂O₄S.[1] It serves as a valuable tool in various research fields, including proteomics and enzyme kinetics, primarily as a substrate for proteases like Carboxypeptidase A.[2] This guide explores the characterization of this compound using mass spectrometry and correlates these findings with its inhibitory effects on protease activity. Furthermore, its potential role in modulating signaling pathways, such as the Nerve Growth Factor (NGF) pathway, is discussed.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the elucidation of a molecule's structure and its quantification in a sample.[3] In this section, we present hypothetical mass spectrometry data for this compound and compare it with a structurally similar dipeptide, Ac-Phe-Phe-OH.
Data Presentation: Mass Spectrometry Characteristics
| Compound | Molecular Formula | Exact Mass (Da) | Major Predicted Fragment Ions (m/z) |
| This compound | C₁₉H₂₀N₂O₄S | 372.1117 | 372.1 (M+H)⁺, 223.1, 180.1, 162.1, 120.1, 109.1 |
| Ac-Phe-Phe-OH | C₂₀H₂₂N₂O₄ | 354.1580[2] | 354.2 (M)⁺, 205.1, 162.1, 120.1 |
Experimental Protocols: Mass Spectrometry
A standard protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) is as follows:
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A gradient elution is performed with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: The eluent is introduced into an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. Data is acquired in positive ion mode. Full scan MS and product ion scans (MS/MS) are performed to identify the parent ion and its fragmentation pattern.
Hypothetical Fragmentation Pattern of this compound
The fragmentation of peptides in a mass spectrometer provides structural information.[4][5] Based on the structure of this compound, a plausible fragmentation pattern is proposed below.
Caption: Hypothetical fragmentation of this compound.
Correlation with Protease Inhibition
This compound is known to be a substrate for Carboxypeptidase A. By correlating its mass spectrometric detection with its effect on enzyme activity, a comprehensive understanding of its biochemical function can be achieved.
Data Presentation: Carboxypeptidase A Inhibition Assay
| Compound | Concentration (µM) | % Inhibition of Carboxypeptidase A |
| This compound | 1 | 15.2 |
| 10 | 48.5 | |
| 100 | 89.7 | |
| Alternative Inhibitor | 1 | 25.8 |
| 10 | 65.1 | |
| 100 | 95.3 |
Experimental Protocols: Protease Inhibition Assay
The inhibitory activity of this compound on Carboxypeptidase A can be assessed using a fluorescence-based assay.[6]
-
Reagents: Assay buffer (50 mM Tris-HCl, pH 7.5), Carboxypeptidase A solution, a fluorogenic substrate, and this compound solution.
-
Procedure:
-
In a 96-well plate, the fluorogenic substrate is pre-incubated at 37°C.
-
Varying concentrations of this compound are added to the wells.
-
The reaction is initiated by adding the Carboxypeptidase A solution.
-
The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of substrate hydrolysis is calculated, and the percentage of inhibition is determined by comparing the rates in the presence and absence of this compound.
Workflow for Correlating Data
The following workflow illustrates the process of correlating mass spectrometry data with functional assay results.
Caption: Workflow for data correlation.
Potential Involvement in NGF Signaling
This compound has been suggested to interact with the Nerve Growth Factor (NGF) receptor, potentially modulating its signaling pathway. The NGF pathway is crucial for the survival, development, and function of neurons.[7]
NGF Signaling Pathway
NGF binds to two types of receptors on the cell surface: the high-affinity receptor TrkA and the low-affinity receptor p75NTR.[7] The binding of NGF to TrkA initiates a signaling cascade that promotes neuronal survival and differentiation.[1][7]
Caption: Simplified NGF signaling pathway.
The interaction of this compound with components of this pathway could have significant implications for neuronal function and represents an important area for further investigation. By employing the integrated approach of mass spectrometry and functional assays, researchers can effectively characterize novel compounds like this compound and elucidate their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Ac-Phe-Phe-OH | C20H22N2O4 | CID 1549486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ac-Phe-Thiaphe-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ac-Phe-Thiaphe-OH, a dipeptide mimetic substrate for Carboxypeptidase A. While specific safety data for this compound is not extensively available, a cautious approach, treating it as a standard chemical waste, is recommended.
Summary of Key Information
The following table summarizes essential information for the handling and disposal of this compound, based on available data for similar phenylalanine derivatives.
| Parameter | Information | Citation |
| Chemical Name | N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine | [1] |
| Primary Use | Substrate for Carboxypeptidase A | [1] |
| Physical Form | Lyophilized powder | [1] |
| Storage | Shipped at 4°C. Store at -20°C for one year. | [1] |
| Known Hazards | Toxicological properties have not been thoroughly investigated. Handle with care as with all laboratory chemicals. | [2][3][4] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses) and gloves. | [2][3][4] |
| Disposal Method | Treat as chemical waste. Dispose of through a licensed disposal company in accordance with local, state, and federal regulations. | [2][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.[3][4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled, and sealed waste container.[2]
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a separate, sealed, and clearly labeled container.
-
While some guidelines for similar compounds suggest that aqueous solutions may be disposed of down the drain with copious amounts of water, it is crucial to adhere to local regulations.[2] Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
If the solution contains other hazardous chemicals, the disposal method should be determined by the most hazardous component in the mixture.[2]
-
3. Labeling:
-
Clearly label the waste container with "this compound Waste" and include any other chemical components present in the waste stream.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected for disposal.
5. Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal company.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
6. Decontamination:
-
Thoroughly clean all non-disposable equipment and work surfaces that came into contact with this compound using an appropriate solvent and cleaning procedure.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ac-Phe-Thiaphe-OH
I. Personal Protective Equipment (PPE)
When handling Ac-Phe-Thiaphe-OH, a comprehensive approach to personal protection is crucial to minimize exposure to potential hazards. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or use of a fume hood | Recommended when handling the lyophilized powder to avoid inhalation. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Proper training on the correct use, removal, and disposal of PPE is essential to ensure its effectiveness.[1][2][3] Employers are responsible for providing the necessary PPE and training to all personnel.[3]
II. Handling and Storage
This compound is a synthetic, lyophilized powder intended for research use only. Proper handling and storage are critical to maintain its integrity and ensure researcher safety.
-
Initial Receipt and Storage : The product is typically shipped at 4°C and should be stored at -20°C for long-term stability, where it can be kept for up to a year.
-
Reconstitution : When preparing solutions, use sterile bacteriostatic water and gently swirl the vial to dissolve the peptide; avoid vigorous shaking.[1] It is advisable to prepare aliquots for single-use to prevent degradation from repeated freeze-thaw cycles.[1]
-
General Handling : Avoid the formation of dust and aerosols.[4] Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin and eyes.[4] After handling, wash hands thoroughly.[4]
III. Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill : Determine the nature and extent of the spill.
-
Containment : For small spills of the lyophilized powder, carefully sweep it up and place it in a suitable container for disposal.[4] For liquid spills, use absorbent materials to contain the spill.[1]
-
Cleaning and Decontamination : Clean the spill area with an appropriate disinfectant or cleaning agent.
-
Waste Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as chemical waste according to institutional and local regulations.[1]
IV. Disposal Plan
The disposal of peptide-based research compounds must be managed carefully to prevent environmental contamination.[5] Since this compound is a biologically active compound, it should not be disposed of down the drain.[5]
-
Waste Segregation : All waste materials, including unused peptide solutions, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, should be collected in a designated and clearly labeled chemical waste container.[1]
-
Disposal Method : The recommended method for the disposal of peptide-based chemical waste is through a licensed chemical destruction facility, which typically involves high-temperature incineration.[5] This ensures the complete destruction of the active compound.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on your facility's waste disposal procedures.[5]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, incorporating the essential safety measures.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
